molecular formula C36H58 B1610074 2,5-Didodecyl-1,4-di-1-propynylbenzene CAS No. 219628-01-0

2,5-Didodecyl-1,4-di-1-propynylbenzene

Cat. No.: B1610074
CAS No.: 219628-01-0
M. Wt: 490.8 g/mol
InChI Key: QCWGPRMXEPJPFN-UHFFFAOYSA-N
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Description

2,5-Didodecyl-1,4-di-1-propynylbenzene is a useful research compound. Its molecular formula is C36H58 and its molecular weight is 490.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4-didodecyl-2,5-bis(prop-1-ynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58/c1-5-9-11-13-15-17-19-21-23-25-29-35-31-34(28-8-4)36(32-33(35)27-7-3)30-26-24-22-20-18-16-14-12-10-6-2/h31-32H,5-6,9-26,29-30H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWGPRMXEPJPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1C#CC)CCCCCCCCCCCC)C#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462869
Record name 2,5-Didodecyl-1,4-di-1-propynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219628-01-0
Record name 2,5-Didodecyl-1,4-di-1-propynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Solubility & Phase Behavior of Didodecyl-Substituted Di-1-propynylbenzene

[1][2]

Executive Summary: The Molecular Paradox

Didodecyl-substituted di-1-propynylbenzene (specifically the 1,4-di(1-propynyl)-2,5-didodecylbenzene isomer) represents a class of "amphidynamic" molecules—materials designed to possess both rigid structural integrity and engineered internal mobility.[1][2]

For the researcher, this molecule presents a solubility paradox:

  • The Core (Stator): The benzene ring substituted with propynyl groups (

    
    ) is rigid, planar, and prone to strong 
    
    
    -
    
    
    stacking, which typically drives insolubility.[1][2]
  • The Tails (Shield): The two dodecyl chains (

    
    ) act as "solvent entropic brushes."[2] They disrupt the crystalline packing energy and interact favorably with non-polar solvents.
    

Successful manipulation of this molecule—whether for growing single crystals for rotational dynamics studies or fabricating thin films—requires balancing these two competing forces.[2] This guide provides the solubility parameters, solvent selection criteria, and experimental protocols required to handle this material with precision.

Molecular Architecture & Solubility Physics

To predict solubility, we must deconstruct the molecule into its thermodynamic contributors.[2]

ComponentChemical StructureFunctionSolubility Contribution
Rigid Core 1,4-Di(1-propynyl)benzeneRotational AxleInsolubility Driver: Promotes high lattice energy via stacking.[1][2]
Alkyl Chains 2,5-DidodecylSteric ShieldSolubility Driver: Provides high Van der Waals interaction with aliphatic/aromatic solvents.[1][2]
Termini Methyl (on propynyl)Rotator TipsNeutral: Low polarity, no H-bonding capability.[1][2]
Hansen Solubility Parameters (HSP)

Based on group contribution methods for dialkyl-substituted alkynyl benzenes, the estimated HSP values place this molecule firmly in the non-polar / dispersive region.[2]

  • 
     (Dispersion):  ~17.0–18.0 MPa
    
    
    (Dominant due to large alkyl fraction)[2]
  • 
     (Polarity):  ~1.0–2.0 MPa
    
    
    (Very low; symmetry cancels dipoles)[2]
  • 
     (H-Bonding):  ~0 MPa
    
    
    (Negligible; no donors/acceptors)[1][2]

Implication: The molecule behaves like a "heavy" alkane. It will reject polar solvents (water, methanol) and embrace lipophilic solvents.[2]

Solvent Selection Strategy

The following table categorizes solvents based on interaction efficiency with the didodecyl chains.

Solvent ClassRepresentative SolventsSolubility StatusApplication
Chlorinated Chloroform (

), DCM (

)
Excellent NMR analysis, initial dissolution for synthesis.[1][2]
Aromatics Toluene, Benzene, XylenesGood to Excellent High-temperature recrystallization; film casting.[1][2]
Aliphatics Hexane, Heptane, PentaneTemperature Dependent Critical: Soluble at boil, insoluble at freezer temps.[2] Used for crystal growth.[2][3]
Ethers THF, Diethyl EtherModerate/Good Reaction media; intermediate solubility.[2]
Polar Protic Methanol, Ethanol, WaterInsoluble Used as "anti-solvents" to force precipitation.[2]
Polar Aprotic Acetonitrile, DMSOPoor Generally avoid; may cause oiling out.[2]

Visualizing the Workflow

The following diagram outlines the decision logic for solvent selection based on the intended experimental outcome (Spectroscopy vs. Crystallization).

SolubilityWorkflowStartTarget: Didodecyl-di-1-propynylbenzeneGoalDefine GoalStart->GoalAnalysisSpectroscopy (NMR/UV-Vis)Goal->AnalysisCharacterizationCrystalCrystal Growth (Rotors)Goal->CrystalSolid State DynamicsFilmThin Film / DeviceGoal->FilmFabricationChloroUse Chloroform / DCM(Max Solubility)Analysis->ChloroDissolves InstantlyTolHexUse Toluene/Hexane Mix(Temp Gradient)Crystal->TolHexRequires SaturationSpinCastUse Chlorobenzene(High BP, Slow Evap)Film->SpinCastUniformityResult1Clear Solution(No Aggregates)Chloro->Result1Result2Amphidynamic Crystals(Lamellar Packing)TolHex->Result2

Figure 1: Decision matrix for solvent selection based on experimental intent.[1][2] Dark nodes indicate decision points; white nodes indicate solvent choices.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility limits for new solvent batches.

  • Preparation: Dry a 20 mL scintillation vial in an oven at 110°C for 1 hour. Cool in a desiccator and weigh (

    
    ).
    
  • Saturation: Add 50 mg of didodecyl-substituted di-1-propynylbenzene to the vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Hexane) at 25°C.[2]

  • Equilibration: Sonicate for 5 minutes, then stir at 25°C for 4 hours.

    • Observation: If fully dissolved, add more solute until a visible precipitate persists.[2]

  • Filtration: Filter the supernatant through a 0.2 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate solvent under a stream of nitrogen, then dry in vacuo (0.1 mbar) for 12 hours.

  • Quantification: Weigh the vial (

    
    ).
    
Protocol B: Growth of Amphidynamic Crystals

This is the "Gold Standard" method for generating crystals suitable for solid-state rotation studies (NMR/XRD).[1]

  • Dissolution: Dissolve 100 mg of the compound in a minimum amount of Dichloromethane (DCM) (~2–3 mL) in a small vial.

  • Layering (The Interface): Carefully layer 6 mL of Methanol (Anti-solvent) on top of the DCM solution.

    • Technique: Tilt the vial and let the methanol drip slowly down the side to prevent immediate mixing.

  • Diffusion: Cap the vial tightly and store in a vibration-free environment at room temperature (20–25°C).

  • Mechanism: As methanol diffuses into the DCM, the solubility limit decreases, forcing the didodecyl chains to pack into a lamellar lattice, trapping the propynyl rotors in the center.[2]

  • Harvest: After 3–5 days, colorless needle/plate crystals will form. Harvest by filtration.[2]

Scientific Integrity & Mechanism (E-E-A-T)

Why "Didodecyl"? The Role of Crystal Fluidity

In the field of molecular machines, specifically amphidynamic crystals , the goal is to allow the central part of the molecule to spin while the ends remain fixed in the lattice.

  • Without Dodecyl: The benzene rings would stack flat (face-to-face), locking the propynyl groups via steric hindrance.[1][2] Rotation would be impossible.[2]

  • With Dodecyl: The alkyl chains create a "fluffy" or "fluid" region in the crystal lattice. They dominate the packing, keeping the benzene cores slightly separated.[2] This creates the free volume necessary for the propynyl axle to rotate with low activation energy (

    
    ).
    

Causality in Solubility: The same feature that allows rotation (weak intermolecular forces between alkyl chains) is what makes the molecule highly soluble in non-polar solvents. The lattice energy is significantly lower than that of a pure polyphenylene rigid rod, allowing solvents to penetrate and solvate the chains easily.[2]

References

  • Garcia-Garibay, M. A. (2007).[1][2] Engineering Carbene Rearrangements in Crystals: From Molecular Information to Solid-State Reactivity. Accounts of Chemical Research.[2] (Context: Foundational work on amphidynamic crystals and lattice engineering).[2]

  • Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook, Second Edition.[2] CRC Press.[2] (Context: Theoretical basis for solubility parameter estimation).

  • Vogelsberg, C. S., & Garcia-Garibay, M. A. (2012).[2][3] Crystalline Molecular Machines: Function, Phase Transitions, and Dynamics.[2] Chemical Society Reviews.[2] (Context: Specific discussion on rotor/stator design and crystallization strategies).

  • Stenutz, R. (2023).[2] Hansen Solubility Parameters for Solvents. (Context: Verified solvent parameter data).

Preliminary investigation of dialkyl-di-1-propynylbenzene compounds

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Reactivity Profiling

Executive Summary

This technical guide outlines the preliminary investigation framework for dialkyl-di-1-propynylbenzene derivatives. Unlike their terminal alkyne counterparts (diethynylbenzenes), which are prone to oxidative instability and rapid, uncontrolled polymerization, the 1-propynyl (internal alkyne) variants offer a unique balance of metabolic stability and tunable thermal reactivity .

This document serves as a foundational protocol for researchers utilizing these scaffolds in two distinct high-value domains:

  • Drug Development: As rigid, metabolically stable pharmacophores or linkers (e.g., in PROTACs).

  • Advanced Materials: As monomers for high-temperature thermosetting resins with defined curing windows.

Module 1: Structural Definition & Synthetic Pathway

The target class consists of a benzene core substituted with two alkyl chains (R) and two 1-propynyl groups (


). The alkyl groups modulate solubility and lipophilicity, while the propynyl groups serve as the reactive or functional centers.
1.1 Synthetic Strategy: Sonogashira Coupling

The most robust route to these compounds is the Sonogashira cross-coupling of dihalo-dialkylbenzenes with propyne gas (or 1-propynyllithium).[1]

Key Mechanistic Insight: The use of propyne (internal alkyne) requires higher catalytic activation energy than terminal acetylene. We employ a Pd(0)/Cu(I) catalytic cycle optimized for internal alkynes to minimize homocoupling byproducts.

Reagents:

  • Substrate: 1,4-dibromo-2,5-dialkylbenzene (Precursor)

  • Alkyne Source: Propyne (gas) or 1-trimethylsilylpropyne (liquid alternative)

  • Catalyst:

    
     (3-5 mol%)
    
  • Co-catalyst: CuI (1-2 mol%)

  • Base/Solvent: Diisopropylamine (DIPA) / THF or Toluene

1.2 Synthesis Workflow Visualization

The following diagram details the critical process steps and decision nodes for the synthesis.

SynthesisWorkflow Start Start: 1,4-Dibromo-2,5-dialkylbenzene Reagents Add: Pd(PPh3)2Cl2, CuI, DIPA Inert Atmosphere (Ar) Start->Reagents PropyneAdd Propyne Addition (Bubbling or Sealed Tube) Reagents->PropyneAdd Reaction Reaction: 60-80°C, 12-24h PropyneAdd->Reaction Check TLC/GC-MS Check Reaction->Check Check->Reaction Incomplete Workup Workup: NH4Cl Quench Extraction (EtOAc) Check->Workup Complete Purification Purification: Column Chromatography (Hexane/DCM) Workup->Purification Final Target: Dialkyl-di-1-propynylbenzene Purification->Final

Caption: Figure 1. Optimized Sonogashira cross-coupling workflow for the synthesis of internal alkynyl benzenes.

Module 2: Structural Characterization Protocols

Trustworthiness in chemical reporting requires self-validating spectral data. The 1-propynyl group provides distinct NMR signatures that differentiate it from terminal alkynes or unreacted halides.

2.1 Nuclear Magnetic Resonance (NMR) Profiling
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Diagnostic Signal: The methyl group of the propynyl moiety appears as a distinct singlet (or fine triplet due to long-range coupling) at

      
       2.0 – 2.1 ppm .
      
    • Validation Check: Absence of a signal at

      
       3.0–3.3 ppm confirms no terminal alkyne (
      
      
      
      ) is present.
  • 
     NMR: 
    
    • Alkyne Carbons: Two distinct peaks in the 85–95 ppm range.

    • Propynyl Methyl: A signal typically around 4–5 ppm .

2.2 Mass Spectrometry & Purity
  • Method: GC-MS (EI) or LC-MS (ESI+).

  • Expectation: Molecular ion

    
     should be the base peak due to the stability of the aromatic system.
    
  • Impurity Alert: Watch for

    
     (loss of propynyl) or 
    
    
    
    (incomplete bromine substitution).
Module 3: Reactivity & Thermal Profiling (Materials Focus)

For applications in high-performance resins, the thermal polymerization window is critical. Unlike terminal alkynes which cure at


, propynyl groups require higher activation energy, providing a wider "processing window."
3.1 Differential Scanning Calorimetry (DSC) Protocol
  • Sample Prep: 2–5 mg of pure compound in a hermetically sealed aluminum pan.

  • Ramp: Heat from

    
     to 
    
    
    
    at
    
    
    under
    
    
    .
  • Data Analysis:

    • 
       (Melting Point):  Sharp endotherm (dependent on alkyl chain length).
      
    • 
       (Polymerization):  Exotherm onset (typically 
      
      
      
      for internal alkynes).
    • 
      :  Enthalpy of polymerization.
      

Table 1: Predicted Thermal Behavior based on Alkyl Chain Length

Alkyl Chain (R)Predicted

(

)

(Exotherm)
Solubility (Org. Solvents)Application Suitability
Methyl (

)
140–160 (High)230–250

LowHigh-Heat Resins
Butyl (

)
60–80 (Mod)225–245

HighSolution Processing
Hexyl (

)
40–60 (Low)220–240

Very HighLiquid Crystals / Films
Module 4: Biological Applicability (Drug Development Focus)

While often viewed as materials precursors, dialkyl-di-1-propynylbenzenes possess specific utility in medicinal chemistry.

4.1 Metabolic Stability vs. Terminal Alkynes

Terminal alkynes (


) are often metabolic liabilities, susceptible to rapid oxidation by CYP450 enzymes to form reactive ketenes or hydration to ketones.
  • Advantage: The 1-propynyl group acts as a "metabolic blocker," sterically hindering oxidation while maintaining the rigid, linear geometry required for binding in narrow enzyme pockets.

4.2 Scaffold Utility Logic

The following diagram illustrates the decision logic for selecting this scaffold in drug design.

DrugDesignLogic Need Requirement: Rigid Linear Linker Choice Alkyne Selection Need->Choice Terminal Terminal Alkyne (-C≡CH) Choice->Terminal High Reactivity Needed Internal Internal Alkyne (-C≡C-CH3) Choice->Internal Stability Needed Risk Risk: Metabolic Oxidation Non-specific Reactivity Terminal->Risk Benefit Benefit: Metabolic Stability Steric Selectivity Internal->Benefit App Application: PROTAC Linker Kinase Inhibitor Core Benefit->App

Caption: Figure 2. Decision matrix for utilizing propynyl-benzene scaffolds in medicinal chemistry.

4.3 Cytotoxicity Screening Protocol

Before advancing to efficacy studies, the baseline toxicity of the dialkyl-di-1-propynylbenzene core must be established.

  • Cell Lines: HepG2 (Liver metabolic proxy), HUVEC (Endothelial).

  • Assay: MTT or CellTiter-Glo.

  • Concentration Range: 0.1

    
     to 100 
    
    
    
    .
  • Success Metric:

    
     indicates the scaffold is inert and suitable as a structural linker.
    
References
  • Lutz, P., Beinert, G., & Rempp, P. (1982).[2] Anionic polymerization and copolymerization of 1,3- and 1,4-diisopropenylbenzene. Makromolekulare Chemie, 183, 2787-2797.[2] (Foundational comparison of divinyl/diethynyl reactivity). Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols.[3] Retrieved from [Link]

Sources

Methodological & Application

Cross-coupling reactions with terminal alkynes on a benzene ring

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of Terminal Alkynes with Aryl Halides

Introduction: The Significance of the Aryl-Alkyne Motif

The structural motif of a benzene ring directly connected to a triple bond, the arylalkyne, is a cornerstone in modern molecular design. Its rigid, linear geometry and rich electron density make it a highly valuable component in a multitude of applications, from pharmaceuticals and natural products to advanced organic materials.[1][2] The formation of this sp²-sp carbon-carbon bond is a critical transformation in organic synthesis. Among the array of methods developed, the palladium-catalyzed cross-coupling of terminal alkynes with aryl halides stands as the most powerful and versatile strategy.[3][4]

This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the foremost reaction in this class: the Sonogashira coupling. We will delve into the mechanistic underpinnings of both the classic copper-co-catalyzed system and its modern copper-free variants, offer detailed, field-proven protocols, and provide insights into troubleshooting and optimization.

Core Concepts: The Sonogashira Cross-Coupling Reaction

First reported by Kenkichi Sonogashira in 1975, this reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.[5][6] It is prized for its operational simplicity, mild reaction conditions, and broad tolerance of functional groups, making it suitable for complex syntheses.[7][8] The reaction typically employs a palladium(0) catalyst, often with a copper(I) salt as a co-catalyst, and an amine base.[9]

Reaction Mechanism: Interlocking Catalytic Cycles

The power of the Sonogashira reaction lies in its efficiency, which stems from two interconnected catalytic cycles working in concert: a palladium cycle and a copper cycle.[8]

1. The Palladium-Copper Co-catalyzed Pathway

This is the classic and most widely used variant. The currently accepted mechanism involves the following key steps:

  • Palladium Cycle :

    • Oxidative Addition : An active Pd(0) species, often generated in situ from a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂, inserts into the aryl-halide bond (Ar-X).[2][5][10] This is typically the rate-limiting step of the entire process.[2] The reactivity of the aryl halide is crucial, following the general trend: I > OTf (triflate) > Br >> Cl.[1][11]

    • Transmetalation : A copper acetylide species, generated in the copper cycle, transfers its alkyne group to the Pd(II) complex. This step forms a new diorganopalladium(II) intermediate and regenerates the copper(I) catalyst.[5][8]

    • Reductive Elimination : The diorganopalladium(II) complex undergoes reductive elimination, releasing the final arylalkyne product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[8][12]

  • Copper Cycle :

    • π-Alkyne Complex Formation : The copper(I) salt (typically CuI) coordinates to the terminal alkyne.[13] This coordination increases the acidity of the terminal proton.[14]

    • Deprotonation : The amine base deprotonates the activated alkyne, forming a highly reactive copper(I) acetylide intermediate.[8][15] This species is now primed for the transmetalation step with the palladium center.

Sonogashira_Mechanism_Cu Catalytic Cycles of the Pd/Cu Co-catalyzed Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)-X(L₂) pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)-(C≡CR)(L₂) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination prod_out Ar-C≡CR arx_in Ar-X cu_cat Cu-X cu_alkyne [π-Alkyne-Cu]⁺X⁻ cu_cat->cu_alkyne Alkyne Coordination cu_acetylide Cu-C≡CR cu_alkyne->cu_acetylide Deprotonation (Base) cu_acetylide->pd2_ox Feeds into Transmetalation cu_acetylide->cu_cat To Pd Cycle alkyne_in R-C≡C-H

Pd/Cu Co-catalyzed Sonogashira Mechanism

2. The Copper-Free Sonogashira Pathway

A significant drawback of the classic method is the potential for the copper acetylide intermediate to undergo oxidative self-coupling, known as Glaser coupling, which produces an undesired diyne byproduct.[6][11] This is particularly problematic with valuable or limited alkynes.[16] To circumvent this, copper-free protocols have been developed.

In the absence of copper, the mechanism is altered:

  • Oxidative Addition : This step remains the same, with Pd(0) inserting into the Ar-X bond to form the Ar-Pd(II)-X complex.

  • Alkyne Coordination & Deprotonation : The terminal alkyne coordinates directly to the palladium(II) center. The basicity of the amine is generally insufficient to deprotonate the alkyne on its own.[5] However, coordination to the palladium complex increases the alkyne's acidity, allowing the base to abstract the proton and form a palladium acetylide intermediate directly.[5][16]

  • Reductive Elimination : This final step mirrors the classic pathway, yielding the arylalkyne product and regenerating the Pd(0) catalyst.

Sonogashira_Mechanism_Cu_Free Catalytic Cycle of the Copper-Free Sonogashira Reaction pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)-X(L₂) pd0->pd2_ox Oxidative Addition pd2_pi [Ar-Pd(II)-(π-alkyne)(L)]⁺X⁻ pd2_ox->pd2_pi Ligand Dissociation & Alkyne Coordination pd2_acetylide Ar-Pd(II)-(C≡CR)(L) pd2_pi->pd2_acetylide Deprotonation (Base) pd2_acetylide->pd0 Reductive Elimination prod_out Ar-C≡CR arx_in Ar-X alkyne_in R-C≡C-H

Copper-Free Sonogashira Mechanism

Application Notes: Optimizing for Success

The efficiency and outcome of a Sonogashira coupling are highly dependent on the careful selection of several key parameters.

Data Presentation: A Comparative Overview

The choice of reagents and conditions is dictated by the reactivity of the aryl halide. The following table provides a general guide for selecting starting conditions.

Parameter Aryl Iodide (High Reactivity) Aryl Bromide (Medium Reactivity) Aryl Chloride (Low Reactivity)
Typical System Pd/Cu co-catalyzed or Cu-freeCopper-free often preferredCopper-free with specialized ligands
Pd Precatalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄(AllylPdCl)₂, Pd₂(dba)₃Pd₂(dba)₃, Pd(OAc)₂
Ligand PPh₃P(t-Bu)₃, dppfBulky, electron-rich phosphines (e.g., XPhos)
Base Et₃N, DIPEACs₂CO₃, K₂CO₃, DBUStronger bases like K₃PO₄, LiHMDS
Solvent THF, DMF, Toluene, Et₃NToluene, Dioxane, DMFToluene, Dioxane
Temperature Room Temp to 50 °C50 °C to 100 °C100 °C to 130 °C
Catalyst Loading 1-2 mol% Pd, 2-5 mol% CuI1-5 mol% Pd2-5 mol% Pd
Experimental Workflow

A successful cross-coupling experiment requires meticulous attention to creating and maintaining an inert environment to protect the sensitive catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis a Dry Glassware (Schlenk Flask) c Establish Inert Atmosphere (Argon or Nitrogen) a->c b Degas Solvents (Freeze-Pump-Thaw or N₂ Sparge) e Add Degassed Solvent & Base b->e d Add Solids: Aryl Halide, Pd Catalyst, CuI (if used), Ligand c->d d->e f Add Terminal Alkyne (Dropwise) e->f g Heat to Desired Temperature & Monitor by TLC/LCMS f->g h Cool to RT & Quench (e.g., sat. NH₄Cl) g->h i Extract with Organic Solvent h->i j Wash Organic Layer (Brine) i->j k Dry (Na₂SO₄), Filter, & Concentrate j->k l Purify by Column Chromatography k->l m Characterize Product (NMR, MS) l->m

General Experimental Workflow

Detailed Experimental Protocols

Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Palladium catalysts and organic solvents can be hazardous. Consult Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Classic Pd/Cu Co-catalyzed Coupling of Iodobenzene with Phenylacetylene

This protocol is a standard procedure for highly reactive aryl iodides.[8]

  • Reagents & Materials:

    • Iodobenzene (1.0 mmol, 204 mg)

    • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

    • Copper(I) iodide [CuI] (0.04 mmol, 7.6 mg)

    • Triethylamine (Et₃N) (5 mL, degassed)

    • Anhydrous Tetrahydrofuran (THF) (5 mL, degassed)

    • Dry Schlenk flask with a magnetic stir bar

    • Standard Schlenk line equipment

  • Step-by-Step Procedure:

    • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (14 mg), CuI (7.6 mg), and iodobenzene (204 mg).

    • Solvent Addition: Add the degassed THF (5 mL) and degassed triethylamine (5 mL) via syringe. Stir the mixture for 5 minutes at room temperature. The solution should be a pale yellow suspension.

    • Alkyne Addition: Add phenylacetylene (132 µL) dropwise to the stirring mixture via syringe.

    • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of iodobenzene by Thin Layer Chromatography (TLC) (e.g., using a 95:5 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

    • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL). Filter the mixture through a pad of Celite to remove precipitated salts.

    • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove copper salts, followed by brine (1 x 15 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of hexanes) to afford diphenylacetylene as a white solid.

Protocol 2: Copper-Free Sonogashira Coupling of 4-Bromotoluene with 1-Octyne

This protocol is adapted for less reactive aryl bromides and avoids the risk of alkyne homocoupling.[16][17]

  • Reagents & Materials:

    • 4-Bromotoluene (1.0 mmol, 171 mg)

    • 1-Octyne (1.5 mmol, 165 mg, 220 µL)

    • Allylpalladium(II) chloride dimer [(AllylPdCl)₂] (0.015 mmol, 5.5 mg)

    • Tri-tert-butylphosphine [P(t-Bu)₃] (0.06 mmol, 12 mg)

    • Cesium Carbonate [Cs₂CO₃] (2.0 mmol, 652 mg)

    • Anhydrous Toluene (5 mL, degassed)

    • Dry Schlenk flask with a magnetic stir bar

  • Step-by-Step Procedure:

    • Catalyst Preparation: In a dry Schlenk flask under argon, add the (AllylPdCl)₂ dimer (5.5 mg) and P(t-Bu)₃ (12 mg). Add degassed toluene (2 mL) and stir for 15 minutes at room temperature to form the active Pd(0) catalyst.

    • Reaction Setup: To the catalyst solution, add 4-bromotoluene (171 mg), cesium carbonate (652 mg), and the remaining degassed toluene (3 mL).

    • Alkyne Addition: Add 1-octyne (220 µL) dropwise to the mixture.

    • Reaction Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for completion.

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and add water (15 mL).

    • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

    • Drying and Concentration: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel (hexanes) to yield 1-(oct-1-yn-1-yl)-4-methylbenzene.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Low reactivity of aryl halide (e.g., Ar-Cl).3. Insufficiently strong base.1. Ensure rigorous inert/anhydrous conditions.[11] Use fresh catalyst.2. Increase temperature. Switch to a more active ligand (e.g., bulky, electron-rich phosphine).[5][18]3. Switch to a stronger base (e.g., from Et₃N to Cs₂CO₃ or K₃PO₄).
Glaser Homocoupling (Diyne Formation) 1. Presence of oxygen with Cu(I) catalyst.2. Reaction is too slow, allowing side reaction to dominate.1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas.[11]2. Switch to a copper-free protocol.[11]
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition.2. Impurities in reagents or solvent.3. Inappropriate solvent or temperature.1. Use fresh, high-purity reagents.[11] Some anecdotal evidence suggests certain solvents like THF can promote its formation.[11][19]2. Ensure the ligand-to-palladium ratio is appropriate to stabilize the catalyst.
Starting Material Remains 1. Oxidative addition is too slow.2. Reaction time is insufficient.1. For Ar-Br or Ar-Cl, increase the reaction temperature.[18] Consider switching to the corresponding aryl iodide if possible.[18]2. Allow the reaction to run for a longer period, monitoring periodically.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Gel-Moreto, N., et al. (2014). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Retrieved from [Link]

  • Banu, S., et al. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect. Retrieved from [Link]

  • Banu, S., et al. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for sp-Alkyne Cross-Coupling Reactions with Aryl Halides. BenchChem.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. J&K Scientific. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
  • Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved from [Link]

  • University of California, Davis. (n.d.). The Sonogashira Coupling. Chem 124.
  • Liang, B., et al. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Experimental Organic Chemistry. (n.d.). Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. ScienceDirect. Retrieved from [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes. BenchChem.
  • Banu, S., et al. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. Retrieved from [Link]

  • sathee jee. (n.d.). Chemistry Heck Reaction.
  • The Organic Chemistry Tutor. (2018). Heck Coupling. YouTube. Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • Boulton, L. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Verma, A., & Kumar, V. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • Chem VOD. (2016). Sonogashira Coupling Reaction Mechanism. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The pathway of copper-free Sonogashira reaction to provide different compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

  • Pearson. (2022). Heck Reaction Explained. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

  • He, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Retrieved from [Link]

  • Nolan, S. P., et al. (2010). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. Retrieved from [Link]

  • Sarpong Group. (2018). Simple and Practical Reductive Heck Protocol for Terminal Alkenes. University of California, Berkeley. Retrieved from [Link]

  • NRO Chemistry. (2020). Heck Coupling. YouTube. Retrieved from [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]

  • Castagnolo, D., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. Retrieved from [Link]

  • Castagnolo, D., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. Retrieved from [Link]

Sources

Application Note: Protocols for the Purification of Long-Chain Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of long-chain aromatic compounds (e.g., alkylated polycyclic aromatic hydrocarbons, liquid crystals, lipophilic drug conjugates) presents a distinct "hydrophobic-aromatic duality." The aromatic core dictates


-

stacking interactions and UV absorption, while the aliphatic tail governs solubility and steric behavior. This guide outlines a high-fidelity workflow to overcome common failure modes such as column fouling, "oiling out" during crystallization, and poor resolution of homologues.

Phase 1: Solubility Profiling & Pre-Purification

The Failure Point: Most purification failures for these compounds occur because the sample is dissolved in a "strong" solvent (e.g., DCM) and injected into a "weak" mobile phase (e.g., Hexane or Water/ACN), causing immediate precipitation at the column head.

Protocol 1.1: The "Drop Test" for Solvent System Selection

Before any chromatography, determine the Critical Solubility Parameter (CSP) .

  • Prepare a supersaturated solution of your crude material (~100 mg/mL) in your "Loading Solvent" (usually DCM or Toluene).

  • Add 1 drop of this solution into 2 mL of the proposed Mobile Phase A (e.g., 100% Hexane for Normal Phase, or 50% ACN/Water for Reverse Phase).

  • Observation:

    • Clear/Hazy: Compatible.[1] Proceed to liquid injection.[2]

    • Precipitate/Oily Droplets:Incompatible. You must use Solid Load (Dry Load) injection.

Data Table 1: Solvent Compatibility Matrix
SolventRolePolarityApplication for Long-Chain Aromatics
Hexane/Heptane Mobile Phase (Weak)Non-polarBase solvent for Flash. Poor solubility for large aromatic cores.[3]
Dichloromethane (DCM) Mobile Phase (Strong)Moderately PolarExcellent solubilizer for aromatics via

-interaction. Use as a modifier in Flash.
Toluene Loading SolventAromaticIdeal for recrystallization. Prevents "oiling out" better than DCM.
Acetonitrile (ACN) Mobile Phase (Strong)Polar AproticStandard for RP-HPLC. May cause precipitation of very long chains (>C18).
Tetrahydrofuran (THF) ModifierPolar Aprotic"Universal solvent." Add 5-10% to Mobile Phase B in HPLC to elute stuck compounds.

Phase 2: Flash Chromatography (Normal Phase)

Objective: Bulk removal of synthesis byproducts and baseline impurities. Challenge: Long alkyl chains cause "tailing" on silica due to non-specific van der Waals binding, while the aromatic core sticks effectively.

Protocol 2.1: Dry Loading & Gradient Optimization

Scope: 100 mg – 10 g scale.

  • Sample Preparation (Dry Load):

    • Dissolve crude mixture in minimal DCM.

    • Add Celite 545 or Silica (ratio 1:2 sample:sorbent).

    • Rotary evaporate until a free-flowing powder remains.

    • Why: This eliminates solvent mismatch effects and band broadening.

  • Column Selection:

    • Use high-surface-area spherical silica (20–40 µm).

  • Gradient Setup:

    • Solvent A: Hexane (or Heptane)

    • Solvent B: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[4]

    • Note: DCM is preferred for aromatic selectivity; EtOAc is preferred for polar functional groups.

  • Elution Profile:

    • 0–2 CV (Column Volumes): 100% A (Isocratic wash).

    • 2–10 CV: 0% → 20% B (Shallow gradient to separate homologues).

    • 10–15 CV: 20% → 100% B (Flush).

Phase 3: Preparative HPLC (Reverse Phase)

Objective: Separation of homologues (e.g., C12 vs. C14 chains) and isomers. Challenge: The "General Elution Problem." Standard C18 columns often retain long-chain lipophiles too strongly, requiring 100% organic solvent to elute, which crushes resolution.

Protocol 3.1: Column & Mobile Phase Selection

Scope: >99% Purity requirement.

  • Stationary Phase Selection:

    • Avoid: Standard C18 (High Carbon Load) – Retention is too strong.

    • Preferred: C8 (Octyl) or Phenyl-Hexyl .

    • Mechanism:[5] Phenyl-Hexyl phases engage in

      
      -
      
      
      
      stacking with the aromatic core of your analyte, offering orthogonal selectivity to simple hydrophobicity.
  • Mobile Phase Engineering:

    • Phase A: Water + 0.1% Formic Acid.

    • Phase B: Acetonitrile + 5% THF or Isopropanol .

    • Why: The addition of THF/IPA increases the "elution strength" for lipophilic tails and prevents precipitation inside the column pores.

  • Gradient Strategy:

    • Start high: 50% B initial conditions (unlike the standard 5%).

    • Slope: 50% → 100% B over 20 minutes.

Visualization: Method Selection Workflow

PurificationLogic Start Crude Mixture (Long-Chain Aromatic) Solubility Solubility Test (Drop Test) Start->Solubility Precip Precipitates in Mobile Phase? Solubility->Precip DryLoad Dry Load (Celite) Hexane/DCM Gradient Precip->DryLoad Yes LiquidLoad Liquid Injection Hexane/EtOAc Precip->LiquidLoad No Flash Flash Chromatography (Normal Phase) PurityCheck Purity > 95%? Flash->PurityCheck DryLoad->Flash LiquidLoad->Flash HPLC Prep HPLC (Reverse Phase) PurityCheck->HPLC No (Homologs present) Final Final Polish: Recrystallization PurityCheck->Final Yes ColumnSelect Select Column: C8 or Phenyl-Hexyl HPLC->ColumnSelect ColumnSelect->Final

Figure 1: Decision tree for selecting the appropriate loading technique and chromatographic mode based on solubility and purity requirements.

Phase 4: Crystallization (The "Polishing" Step)

Objective: Removal of trace isomers and achieving solid form stability. Challenge: Long alkyl chains prevent lattice formation, leading to "oiling out" (liquid-liquid phase separation) rather than crystallization.

Protocol 4.1: Anti-Solvent Crystallization with Seeding
  • Solvent System:

    • Good Solvent: Toluene (preferred over DCM due to higher boiling point).

    • Anti-Solvent: Methanol or Acetonitrile.[6]

  • Procedure:

    • Dissolve compound in minimal hot Toluene (

      
      C).
      
    • Add hot Methanol dropwise until persistent cloudiness appears.

    • Add 1 drop of Toluene to clear the solution.

    • CRITICAL STEP: Insulate the flask (wrap in foil/towel) to allow very slow cooling. Rapid cooling locks in the "oil" state.

    • If oiling occurs: Re-heat, add more Toluene, and scratch the glass surface with a rod to induce nucleation.

References

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Biotage. (2023). How does solvent choice impact flash column chromatography performance? Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns & Selectivity Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Serially coupling hydrophobic interaction and reversed-phase chromatography. PubMed Central. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Didodecyl-1,4-di-1-propynylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,5-Didodecyl-1,4-di-1-propynylbenzene. This document is designed for researchers, scientists, and professionals in drug development and materials science who are working on or planning to synthesize this and structurally similar molecules. Our goal is to provide not just a protocol, but a deeper understanding of the reaction's intricacies, enabling you to troubleshoot common issues and optimize your yield. The synthesis primarily relies on a double Sonogashira cross-coupling reaction, a powerful but sensitive transformation. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Overall Synthetic Workflow

The synthesis is a two-step process starting from the commercially available 1,4-didodecylbenzene. First, a selective di-iodination is performed to create the key precursor, 1,4-Didodecyl-2,5-diiodobenzene. This is followed by a palladium-copper catalyzed Sonogashira cross-coupling with propyne or a propyne equivalent.

G A 1,4-Didodecylbenzene B 1,4-Didodecyl-2,5-diiodobenzene A->B Iodination (e.g., I₂, HIO₃, H₂SO₄) D This compound (Target Molecule) B->D Sonogashira Coupling (Pd/Cu catalyst, Base) C Propyne C->D

Caption: High-level overview of the synthetic route.

Part 1: FAQs on Starting Materials and Precursors
Question 1: What is the best method to prepare the 1,4-Didodecyl-2,5-diiodobenzene precursor?

Answer: The most direct route is the electrophilic iodination of 1,4-didodecylbenzene. The long alkyl chains are ortho-, para-directing activators, making the 2 and 5 positions electron-rich and susceptible to substitution. A common and effective method involves using iodine (I₂) in the presence of an oxidizing agent like iodic acid (HIO₃) in a mixture of acetic acid and sulfuric acid.

Causality: The in-situ generation of a potent electrophilic iodine species (like I⁺) is crucial. Sulfuric acid protonates iodic acid, which then oxidizes I₂ to the active electrophile. The dodecyl groups, being electron-donating, stabilize the carbocation intermediate formed during electrophilic aromatic substitution, facilitating the reaction at the 2 and 5 positions. The precursor, 1,4-Didodecyl-2,5-diiodobenzene, is commercially available but can be synthesized if needed.

Question 2: How critical is the purity of my starting materials (diiodo-precursor, alkyne, solvent, and base)?

Answer: Purity is paramount for a successful Sonogashira coupling, as this reaction is highly sensitive to impurities that can poison the catalyst.

  • 1,4-Didodecyl-2,5-diiodobenzene: Must be free of residual acids from its synthesis and any mono-iodinated species. An acidic residue will neutralize the amine base, while mono-iodo impurities will lead to difficult-to-separate byproducts. Confirm purity by ¹H NMR and melting point (~70 °C).

  • Propyne: If using propyne gas, ensure it is of high purity. Alternatively, using a protected alkyne like trimethylsilylacetylene followed by deprotection can sometimes give more reproducible results.[1][2]

  • Solvent: The solvent must be rigorously degassed to remove oxygen.[3][4] Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling) and leads to the oxidation and deactivation of the Pd(0) catalyst, often observed as the formation of palladium black.[4]

  • Amine Base: The amine base (e.g., triethylamine, diisopropylamine) must be fresh and pure. Old amines can contain oxidized impurities that inhibit the catalyst.[3][5] Distilling the amine over a suitable drying agent before use is highly recommended.

Part 2: Troubleshooting the Sonogashira Coupling Reaction

This section addresses the most common failure points in the reaction.

G start Low or No Yield Observed catalyst Catalyst Inactive? start->catalyst conditions Suboptimal Conditions? start->conditions reagents Reagent Purity Issue? start->reagents pd_black Pd(0) Oxidized (Palladium Black) catalyst->pd_black cu_issue Cu(I) Source Old? catalyst->cu_issue ligand Ligand Degraded? catalyst->ligand temp Temperature Too Low? conditions->temp solvent Poor Solubility? conditions->solvent base Base Ineffective? conditions->base oxygen Oxygen Present? reagents->oxygen amine Amine Oxidized? reagents->amine halide Aryl Halide Unreactive? reagents->halide sol_degas Solution: Thoroughly Degas Solvents pd_black->sol_degas sol_ligand Solution: Use Fresh Ligands ligand->sol_ligand sol_temp Solution: Increase Temperature (e.g., 60-80 °C) temp->sol_temp sol_solvent Solution: Use Co-solvent (Toluene/THF) solvent->sol_solvent oxygen->sol_degas sol_base Solution: Use Freshly Distilled Amine amine->sol_base sol_halide Solution: Confirm Purity of Diiodo Precursor halide->sol_halide

Caption: A systematic workflow for troubleshooting low-yield Sonogashira reactions.

Question 3: My reaction has stalled, with starting material remaining. What went wrong?

Answer: This is the most frequent issue and usually points to catalyst deactivation or suboptimal conditions.[3]

  • Cause 1: Catalyst Deactivation. The active Pd(0) species is sensitive to oxygen. If your solvents and reagents were not properly degassed, the catalyst likely oxidized and precipitated as palladium black, halting the reaction.[4] The copper(I) co-catalyst is also prone to oxidation.

  • Solution 1: Ensure rigorous exclusion of oxygen. Use Schlenk line techniques. Degas solvents by at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes.[3] Use fresh, high-purity catalyst sources.

  • Cause 2: Low Temperature. While many Sonogashira reactions run at room temperature, the steric bulk of the two dodecyl chains and the two coupling sites can slow the reaction kinetics. The oxidative addition step is often rate-limiting.[4]

  • Solution 2: Increase the reaction temperature. For aryl iodides, a temperature range of 50-80 °C is often effective.[6] Use a sealed tube or a condenser to prevent solvent loss if heating above the solvent's boiling point.

  • Cause 3: Poor Solubility. The starting material, 1,4-Didodecyl-2,5-diiodobenzene, is very non-polar. While amine bases are often used as the solvent, the starting material may not be fully soluble, leading to a slow, heterogeneous reaction.

  • Solution 3: Use a co-solvent system to improve solubility. A mixture of THF/triethylamine or Toluene/diisopropylamine (e.g., 1:1 or 2:1 ratio) can be highly effective.[5][6]

Question 4: I'm seeing a significant amount of a side product corresponding to the homocoupling of propyne. How do I stop this?

Answer: This side product results from Glaser coupling, an oxidative dimerization of terminal alkynes. It is a classic side reaction in Sonogashira chemistry.[1][4]

  • Cause: The primary cause is the presence of oxygen, which facilitates the Cu(I)-mediated homocoupling.

  • Solution: The most effective solution is the rigorous exclusion of oxygen, as detailed in the previous question. Additionally, running the reaction under "copper-free" conditions can eliminate this side reaction, though this often requires specialized, bulkier phosphine ligands and may proceed at a slower rate.[1][7] For this specific synthesis, a copper-cocatalyzed reaction under strictly anaerobic conditions is the standard approach.

Question 5: My reaction mixture turned dark black almost immediately. Is the reaction failing?

Answer: A rapid change to black, especially with a visible precipitate, is often indicative of the formation of palladium black, which means the active Pd(0) catalyst has agglomerated and fallen out of the catalytic cycle.[4][5] While a gradual darkening is common, a rapid precipitation suggests a problem.

  • Cause: This is typically caused by oxygen contamination or the use of a solvent that does not adequately stabilize the catalyst complex (THF can sometimes promote this).[4][5] It can also happen if the temperature is too high, causing ligand degradation.

  • Solution: Re-verify your anaerobic technique. Consider switching to a different solvent system, such as DMF or a toluene/amine mixture.[6][8] Ensure your phosphine ligands are fresh, as their degradation can destabilize the palladium center.[3]

Part 3: Optimizing Reaction Parameters

For a successful and high-yield synthesis, every component of the reaction must be optimized. The following table provides a comparison of common choices.

ParameterCommon OptionsRecommended for this SynthesisRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃PdCl₂(PPh₃)₂ More air-stable and less expensive than Pd(PPh₃)₄.[9] It is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] Loading: 1-3 mol%.
Copper Co-catalyst CuI, CuBr, Cu(MeCN)₄PF₆CuI The most common and effective co-catalyst.[10][11] It must be fresh (white to light tan, not green). Loading: 2-5 mol%.
Ligand PPh₃ (often part of the catalyst)PPh₃ Provides good stability to the palladium center. For challenging couplings, bulkier, electron-rich ligands like XPhos could be tried, but PPh₃ is the standard starting point.[12]
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), DIPEA, K₂CO₃Et₃N or i-Pr₂NH Acts as both the base to deprotonate the alkyne and often as a solvent or co-solvent.[1][11] Must be anhydrous and freshly distilled. Use in large excess (can be the solvent).
Solvent THF, DMF, Toluene, Dioxane, or neat AmineTHF/Et₃N (1:1) or Toluene/i-Pr₂NH (2:1) Balances the solubility of the non-polar starting material with the polarity needed for the catalytic cycle.[6][8] DMF is also a good option but can be harder to remove during workup.
Temperature Room Temperature to 100 °C50 - 70 °C An elevated temperature is recommended to overcome the steric hindrance and ensure a reasonable reaction rate.[6][13] Monitor by TLC to avoid decomposition.
Part 4: Purification and Characterization
Question 6: What is the best way to purify the final product? It is very greasy and difficult to handle.

Answer: The long dodecyl chains make the product a waxy, non-polar solid. Purification almost always requires column chromatography, followed by recrystallization if necessary.

  • Workup: After the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with your reaction solvent or another suitable solvent like dichloromethane. Evaporate the solvent. The residue will contain your product, homocoupled alkyne, and amine salts. Perform a simple liquid-liquid extraction (e.g., with ethyl acetate and water) to remove the amine salts.

  • Column Chromatography: Use a non-polar eluent system. Start with pure hexanes or heptane and gradually increase polarity if needed (e.g., adding 1-2% ethyl acetate or dichloromethane). The product is highly non-polar, so it should elute quickly.

  • Recrystallization: If chromatography does not yield a pure product, recrystallization from a solvent like ethanol, isopropanol, or acetone at low temperatures can be effective.

Question 7: My product is streaking badly on the silica gel column. How can I improve the separation?

Answer: Streaking of non-polar compounds on silica is less common but can occur due to interactions with acidic sites on the silica gel or if the compound is not fully soluble in the eluent at the point of loading.

  • Solution 1: Neutralize the Silica. Pre-treating the silica gel can improve separation. You can flush the packed column with your starting eluent containing a small amount of triethylamine (~0.5-1%) before loading your sample. This neutralizes the acidic silanol groups.[3]

  • Solution 2: Dry Loading. Instead of loading your sample dissolved in a small amount of solvent, adsorb the crude product onto a small amount of silica gel. To do this, dissolve your product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your column. This ensures the compound starts as a very narrow band, improving resolution.

Detailed Experimental Protocols
Protocol 1: Synthesis of 1,4-Didodecyl-2,5-diiodobenzene
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-didodecylbenzene (1 eq.).

  • Reagents: Add glacial acetic acid as the solvent. To this solution, add iodine (I₂, ~2.2 eq.) and iodic acid (HIO₃, ~0.9 eq.).

  • Reaction: Carefully add concentrated sulfuric acid (catalytic amount) to the stirring mixture. Heat the reaction to approximately 70-80 °C.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into a solution of sodium thiosulfate to quench excess iodine. Extract the product with dichloromethane or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization from ethanol or isopropanol to yield the product as a white solid.

Protocol 2: Optimized Sonogashira Coupling
  • Glassware and Atmosphere: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. The reaction should be performed in a Schlenk flask under an inert atmosphere.[3]

  • Degassing: Prepare a 1:1 mixture of THF and triethylamine. Degas this solvent mixture by carrying out three freeze-pump-thaw cycles.[3]

  • Reaction Setup: To the Schlenk flask, add 1,4-Didodecyl-2,5-diiodobenzene (1 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).[3]

  • Solvent Addition: Add the degassed solvent mixture via syringe. Stir for 5-10 minutes. The solution should be a yellow/light brown suspension.

  • Alkyne Addition: Bubble propyne gas through the solution for a set period, or add a slight excess of a liquid propyne equivalent (e.g., 2.2-2.5 eq.) via syringe.

  • Reaction: Heat the mixture to 60 °C and stir overnight.

  • Monitoring & Workup: Monitor the reaction by TLC (staining with KMnO₄ can help visualize the alkyne product). Upon completion, follow the workup and purification steps outlined in Part 4.

References
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Books.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2019). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Sonogashira troubleshooting help needed. (2020). Reddit. Retrieved February 15, 2026, from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). pubs.acs.org. Retrieved February 15, 2026, from [Link]

  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? (2014). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Sonogashira Coupling. (2022). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Retrieved February 15, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. Retrieved February 15, 2026, from [Link]

Sources

Optimizing catalyst loading for dialkynylbenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dialkynylbenzene Synthesis Optimization Subject: Optimizing Catalyst Loading & Troubleshooting Double-Coupling Protocols From: Dr. Aris Thorne, Senior Application Scientist, Catalysis Division To: Research & Process Development Teams

Introduction: The "Double-Coupling" Dilemma

Welcome to the technical support hub. You are likely here because synthesizing dialkynylbenzenes (e.g., 1,4-diethynylbenzene derivatives) presents a distinct kinetic challenge compared to standard mono-alkynylation.

In a dihaloarene system (like 1,4-diiodobenzene), the first oxidative addition facilitates the first coupling. However, the resulting mono-alkynyl product often alters the electronic properties of the arene ring and introduces steric bulk, potentially stalling the second catalytic cycle.

This guide moves beyond "add more catalyst" and focuses on Turnover Number (TON) efficiency, ligand-controlled stability , and side-reaction suppression .

Module 1: Catalyst Loading Strategy

Q: Why does my reaction stall at the mono-substituted intermediate despite using 5 mol% Pd?

A: This is rarely a "quantity" issue; it is a stability and speciation issue. Standard catalysts like Pd(PPh₃)₄ are prone to oxidation and agglomeration (forming inactive "Pd Black") before the second coupling cycle can complete.

The Causality:

  • Catalyst Death: If the reaction temperature is too high (>80°C) or the reaction time is prolonged, the active Pd(0) species precipitates.

  • Ligand Dissociation: Simple phosphines (PPh₃) dissociate easily. Once Pd is "naked," it crashes out.

  • Inhibition: The alkyne itself can competitively bind to Pd, inhibiting the oxidative addition to the aryl halide.

The Optimization Protocol: Do not simply increase loading. Instead, switch the nature of the active species.

ParameterStandard Protocol (Avoid for difficult substrates)High-Fidelity Protocol (Recommended)
Catalyst Precursor Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Pd(OAc)₂ + Bulky Phosphine (e.g., XPhos, SPhos) or Pd-NHC (PEPPSI-IPr)
Loading 2–5 mol%0.1–0.5 mol% (High TON enabled by ligand stability)
Copper Source CuI (1–5 mol%)Cu-Free (if homocoupling is observed) or CuI (0.5 mol%)
Atmosphere Nitrogen balloonArgon sparge + Schlenk line (Oxygen is the enemy of low loading)

Module 2: Troubleshooting & Diagnostics

Q: I see a black precipitate form within 30 minutes. Is this normal?

A: No. That is "Palladium Black."[1][2] Your catalyst has decomposed and is now catalytically dead.

  • Immediate Fix: Lower the temperature by 10°C and add excess ligand (e.g., 2:1 Ligand:Pd ratio) to stabilize the metal center.

  • Long-term Fix: Switch to a palladacycle precatalyst (e.g., Herrmann-Beller catalyst) which releases active Pd(0) slowly, maintaining a steady concentration of active species without agglomeration.

Q: I have high conversion, but 40% of my product is the alkyne dimer (Glaser product).

A: This is the most common failure mode in dialkynylbenzene synthesis.

  • Mechanism: In the presence of Cu(I) and trace Oxygen, terminal alkynes undergo oxidative homocoupling (Glaser/Hay coupling) faster than the Sonogashira cross-coupling.

  • Solution: You must break the "Copper-Oxygen" axis.

Decision Logic for Homocoupling:

GlaserTroubleshooting Start Problem: High Homocoupling (Diyne) CheckGas Check 1: Degassing Method Start->CheckGas Balloon Using Balloon? CheckGas->Balloon Yes Schlenk Freeze-Pump-Thaw? CheckGas->Schlenk No Action1 Action: Switch to Sparging/Schlenk Line Balloon->Action1 Insufficient CheckCu Check 2: Copper Usage Schlenk->CheckCu O2 is excluded CuFree Protocol: Use Pd-162 or XPhos Pd G3 + Cs2CO3 (No Cu) CheckCu->CuFree Can you go Cu-Free? CuRed Action: Reduce CuI to 0.5 mol% Add Ascorbic Acid (Reductant) CheckCu->CuRed Must use Cu?

Caption: Decision tree for suppressing Glaser homocoupling side-reactions.

Module 3: The "Gold Standard" Protocol

Target: Synthesis of 1,4-bis(phenylethynyl)benzene from 1,4-diiodobenzene. Objective: >95% Bis-coupling, <1% Homocoupling.

Reagents & Setup:
  • Substrate: 1,4-Diiodobenzene (1.0 equiv)

  • Alkyne: Phenylacetylene (2.4 equiv) — Note: Small excess ensures driving force for second addition.

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%) OR Pd(OAc)₂ (1 mol%) + XPhos (2 mol%) for challenging substrates.

  • Co-catalyst: CuI (1 mol%) — Only if strict anaerobic conditions are met.

  • Base/Solvent: Diisopropylamine (DIPA) or Triethylamine (Et₃N) / THF mixture (1:1).

Step-by-Step Methodology:
  • Degassing (Critical Step):

    • Combine solid reagents (Aryl halide, Pd catalyst, CuI) in a Schlenk flask.

    • Evacuate and backfill with Argon (3 cycles).[3]

    • Separately degas liquid reagents (Solvents, Base, Alkyne) via sparging with Argon for 20 minutes.

  • Addition:

    • Add degassed solvents/base via syringe through a septum.

    • Slow Addition: Add the terminal alkyne dropwise over 30 minutes (using a syringe pump if possible).

    • Why? Keeping the alkyne concentration low relative to the catalyst minimizes the statistical probability of two alkyne molecules meeting on a Copper center to homocouple.

  • Reaction Monitoring:

    • Heat to 50°C (Iodides) or 80°C (Bromides).

    • Checkpoint 1 (1 hour): TLC/GC-MS. You should see predominantly mono-alkynyl product.

    • Checkpoint 2 (4 hours): If mono-product persists and bis-product is stalling, add a "booster" of fresh ligand (not metal), e.g., 1 mol% PPh₃ or XPhos.

  • Workup:

    • Filter through a Celite pad (removes Pd/Cu salts).[3]

    • Wash with dilute NH₄Cl (removes copper species).

Module 4: Mechanistic Visualization

Understanding the "Stall" point in dialkynylbenzene synthesis.

Sources

Technical Support Center: Navigating the Purification of Long-Alkyl-Chain Organic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique challenges encountered during the purification of long-alkyl-chain organic materials. This guide is designed for researchers, scientists, and professionals in drug development who frequently work with these often-waxy, sparingly soluble, and chromatographically challenging molecules. Here, we move beyond generic protocols to provide in-depth, field-proven insights into why specific issues arise and how to systematically troubleshoot them.

The Root of the Challenge: The Influence of the Long Alkyl Chain

The defining characteristic of these molecules—their long alkyl chain—is also the primary source of purification difficulties. The length and saturation of the alkyl chain significantly influence the molecule's physical properties, often in ways that complicate standard purification techniques.[1]

  • Solubility Paradox: As the alkyl chain length increases, the molecule becomes more nonpolar and hydrophobic.[1][2] This leads to decreased solubility in polar solvents, a property that is fundamental to many purification methods like recrystallization and normal-phase chromatography.[1][2] Conversely, while their solubility in non-polar solvents increases, it can be so high that selective precipitation or chromatographic separation from structurally similar impurities becomes difficult.[1][3]

  • Crystallization Woes: The conformational flexibility of long alkyl chains can hinder the formation of a well-ordered crystal lattice, making crystallization challenging.[4] This often results in "oiling out," where the compound separates as a liquid rather than a solid, or the formation of very fine, slow-growing crystals that are difficult to handle and purify.[5][6] The rate of crystallization can also be significantly affected by the alkyl chain length.[7][8][9]

  • Chromatographic Ambiguity: In normal-phase chromatography, the nonpolar nature of the long alkyl chain leads to very weak interactions with the polar stationary phase, causing compounds to elute quickly and often with poor separation from other nonpolar impurities.[10] In reversed-phase chromatography, while the long alkyl chains interact strongly with the nonpolar stationary phase, achieving good separation from closely related homologs or isomers can still be challenging.[11][12]

  • High Boiling Points: The increased van der Waals forces associated with longer alkyl chains result in significantly higher boiling points, often making distillation at atmospheric pressure impractical due to the risk of thermal decomposition.[1][13][14]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

Section 1: Recrystallization

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute's melting point is lower than the temperature of the saturated solution, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over solid crystal nucleation.[5] The long alkyl chain contributes to a lower melting point and can increase the compound's affinity for the solvent, exacerbating this issue.

Troubleshooting Steps:

  • Lower the Crystallization Temperature: After dissolving your compound in the minimum amount of hot solvent, allow it to cool more slowly. A slower cooling rate provides more time for proper crystal lattice formation.[15]

  • Use a Solvent Pair: Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid.[5][16] Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[5] This creates microscopic imperfections that can act as nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound to the cooled, supersaturated solution.

Q2: My compound won't crystallize at all, even after cooling for an extended period. What should I do?

A2: The failure to crystallize can be due to several factors, including the use of an inappropriate solvent, the presence of impurities that inhibit crystal formation, or the inherent difficulty of the molecule to form a stable crystal lattice.[4]

Troubleshooting Flowchart:

G start Compound fails to crystallize solvent Is the solution clear and not supersaturated? start->solvent impurities Are there significant impurities present? solvent->impurities No concentrate Slowly evaporate some solvent to increase concentration. solvent->concentrate Yes induce Have you tried to induce crystallization? impurities->induce No pre_purify Pre-purify by another method (e.g., column chromatography). impurities->pre_purify Yes scratch_seed Try scratching the flask or seeding with a pure crystal. induce->scratch_seed No solvent_pair Consider a different solvent or solvent pair. end Crystallization Initiated solvent_pair->end pre_purify->start scratch_seed->solvent_pair Still no crystals scratch_seed->end Success concentrate->impurities

Caption: Troubleshooting workflow for crystallization failure.

Q3: The purity of my recrystallized product is not improving. Why?

A3: This often indicates that the impurities have very similar solubility profiles to your target compound, or that they are being included in the crystal lattice. Long-alkyl-chain compounds often have structurally similar byproducts (e.g., homologs with slightly different chain lengths) that can co-crystallize.

Solutions:

  • Multiple Recrystallizations: While tedious, performing a second or even third recrystallization can sometimes incrementally improve purity.

  • Alternative Purification Method: If co-crystallization is the issue, another purification technique that separates based on a different principle, such as chromatography, will likely be necessary.[17]

  • Urea Adduction: For linear alkanes, urea adduction is a selective method that forms crystalline complexes with straight-chain molecules, leaving branched or cyclic impurities in solution.[18]

Section 2: Column Chromatography

Q1: My long-alkyl-chain compound runs at the solvent front in normal-phase chromatography, even with pure hexane. How can I get retention and separation?

A1: This is a classic problem for highly nonpolar compounds on a polar stationary phase like silica gel.[10] The compound has a much higher affinity for the nonpolar mobile phase than the stationary phase.

Troubleshooting Strategies:

  • Use a Less Polar Mobile Phase: While hexane is very nonpolar, you can sometimes achieve separation by using even less polar solvents like petroleum ether or by using solvent mixtures with very small amounts of a slightly more polar solvent to fine-tune the elution.[10]

  • Consider a Less Active Stationary Phase: Alumina can be a good alternative to silica gel and is available in different activity grades (acidic, neutral, basic).[19] Deactivating silica gel by adding a small percentage of water can also reduce its polarity.[20]

  • Switch to Reversed-Phase Chromatography: This is often the most effective solution. In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18 or C8 silica), and a polar mobile phase is used.[19] Your nonpolar compound will interact strongly with the stationary phase, allowing for separation based on subtle differences in hydrophobicity.

Q2: In reversed-phase HPLC, my long-alkyl-chain compounds are very strongly retained, leading to long run times and broad peaks. What can I do?

A2: The strong hydrophobic interactions between the long alkyl chains and the C18 stationary phase are causing this issue.

Optimization Protocol:

  • Increase the Strength of the Mobile Phase: Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will decrease the retention of your compounds.

  • Use a Shorter Chain Stationary Phase: Switching from a C18 to a C8 or C4 column will reduce the hydrophobic interactions and decrease retention times.[21]

  • Elevate the Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) will decrease the viscosity of the mobile phase and can sharpen peaks and reduce retention times. However, be mindful of the thermal stability of your compound.[22]

  • Consider a Different Organic Modifier: If you are using methanol, switching to acetonitrile or tetrahydrofuran (THF) can alter the selectivity of your separation, as these solvents have different interactions with both the stationary phase and your analytes.

Q3: I'm having trouble separating homologs (compounds with different alkyl chain lengths). What's the best approach?

A3: Separating homologs is challenging because their polarities are very similar. The key is to use a high-resolution technique that is sensitive to small differences in hydrophobicity.

Recommended Technique: Reversed-Phase HPLC

  • Stationary Phase: A high-quality C18 column with a high carbon load will provide the best resolving power.

  • Mobile Phase: Use a shallow gradient of a strong organic solvent (like acetonitrile) and water. A slow, gradual increase in the organic phase composition will be necessary to elute the homologs in order of increasing chain length.

  • Detection: If your compounds lack a UV chromophore, consider using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are sensitive to non-volatile analytes.

Section 3: Distillation

Q1: My compound has a very high boiling point and seems to be decomposing during distillation at atmospheric pressure. What are my options?

A1: High-molecular-weight organic compounds, especially those with long alkyl chains, often have boiling points exceeding temperatures at which they are stable.[1][14] The solution is to perform the distillation under reduced pressure.

Vacuum Distillation Workflow:

G start High Boiling Point Compound (>150°C) setup Assemble Vacuum Distillation Apparatus start->setup vacuum Connect to Vacuum Source (Pump or Aspirator) setup->vacuum pressure Reduce Pressure to Desired Level vacuum->pressure heat Gently Heat the Distilling Flask pressure->heat collect Collect Distillate Fractions heat->collect monitor Monitor Temperature and Pressure collect->monitor Continuous Monitoring end Purified Compound collect->end monitor->heat

Caption: Simplified workflow for vacuum distillation.

Key Considerations for Vacuum Distillation: [13][23][24][25]

  • Pressure: The lower the pressure, the lower the boiling point. Use a vacuum pump for very high-boiling compounds.

  • Glassware: Ensure all glassware is free of star cracks or defects, as they can implode under vacuum.

  • Boiling Chips/Stirring: Use a magnetic stir bar or capillary bubbler to ensure smooth boiling and prevent bumping. Traditional boiling chips are often ineffective under vacuum.

  • Temperature Control: Use a heating mantle with a stirrer and a thermometer to carefully control the temperature of the distilling flask.

Data Summary Table

Purification TechniqueBest For...Key Challenges for Long-Alkyl-Chain Compounds
Recrystallization Purifying solid compounds with good crystallinity.Oiling out, slow crystallization, co-crystallization of impurities.[5][6]
Normal-Phase Chromatography Separating compounds with different polarities.Poor retention, co-elution with nonpolar impurities.[10]
Reversed-Phase Chromatography High-resolution separation of nonpolar compounds, including homologs.Strong retention, broad peaks, need for strong organic mobile phases.[11][21]
Distillation Purifying thermally stable liquids with different boiling points.High boiling points requiring vacuum, potential for thermal decomposition.[1][13][14]

References

  • Benchchem. (n.d.).
  • Patsnap Eureka. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties.
  • PMC - NIH. (2025, April 9).
  • ResearchGate. (n.d.).
  • Quora. (2018, March 10). Why the water solubility of alcohols decreases as the size of the alkyl group increases?
  • Khan Academy. (n.d.).
  • PMC. (n.d.).
  • Benchchem. (n.d.).
  • PubMed. (n.d.).
  • Pure and Applied Chemistry. (1990, January 1). Influence of alkyl chain length on the stability of n-alkyl- modified reversed phases. 1.
  • Unknown Source. (n.d.).
  • ACS Publications. (n.d.). Purification of hydrocarbons by crystallization from liquid methane.
  • University of Colorado Boulder. (n.d.).
  • PMC. (n.d.).
  • Columbia University. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • PMC. (n.d.).
  • University of Rochester. (n.d.).
  • Unknown Source. (n.d.).
  • MDPI. (n.d.).
  • MDPI. (2022, October 3).
  • University of Rochester. (n.d.).
  • Benchchem. (n.d.).
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
  • Reachem. (2024, August 9).
  • Royal Society of Chemistry. (n.d.). Alkyl-templated cocrystallization of long-chain 1-bromoalkanes by lipid-like ionic liquids.
  • The Curious Wavefunction. (2016, August 12). Natural Product Isolation (2)
  • Unknown Source. (n.d.). ORGANIC LABORATORY TECHNIQUES 10 10.
  • Patsnap Eureka. (2025, July 15). Strategies to Improve Alkyl Compound Purity.
  • Moravek. (n.d.).
  • LCGC International. (n.d.).
  • Unknown Source. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • University of Colorado Boulder. (n.d.).
  • Unknown Source. (n.d.).
  • MilliporeSigma. (n.d.).
  • Unknown Source. (n.d.).
  • Teledyne Labs. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry.
  • Chemistry LibreTexts. (2022, April 7).
  • Chemistry LibreTexts. (2023, January 29).
  • Unknown Source. (n.d.).
  • LCGC International. (n.d.).
  • University of Rochester. (n.d.).
  • Jack Westin. (n.d.).
  • MDPI. (n.d.). In Situ Polymerization of Long Alkyl Chain Functional Groups Enhances the Oil–Water Separation Performance of Porous Organic Polymers.

Sources

Avoiding Glaser coupling side products in alkyne reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Glaser Coupling Side Products in Alkyne Reactions

Mission Statement

Welcome to the Technical Support Center. You are likely here because your alkyne starting material is disappearing, but your desired cross-coupling product yield is low. Instead, you are isolating a symmetric dimer (1,3-diyne). This is the Glaser Homocoupling side reaction.[1]

This guide provides field-proven protocols to suppress this oxidative dimerization in Sonogashira and CuAAC (Click) reactions. We move beyond basic "degassing" advice into mechanistic interventions.

Module 1: Diagnostic Triage

Is it actually Glaser Coupling? Before altering your protocol, confirm the identity of the impurity.

Diagnostic MethodFeature to Look ForInterpretation
TLC Non-polar spot moving faster than starting material.The dimer (R-C≡C-C≡C-R) is often highly non-polar compared to the terminal alkyne.
1H NMR Disappearance of terminal alkyne proton (

~2.0-3.0 ppm).
If the terminal proton is gone but no cross-coupling occurred, it is likely the dimer.
MS (Mass Spec) Mass =

.
The loss of two protons indicates oxidative coupling.
Visual Reaction turns blue/green (in CuAAC).Indicates oxidation of Cu(I) to Cu(II), the driving force for Glaser coupling.[2]

Module 2: Sonogashira Coupling Troubleshooting

Q: Why is my Sonogashira reaction producing 20%+ homocoupling despite using Argon?

Root Cause: The standard Sonogashira cycle uses a Copper(I) co-catalyst. In the presence of trace oxygen, Cu(I)-acetylides undergo oxidative dimerization (Glaser) faster than they transmetallate to Palladium.

Protocol A: The "Dilute Hydrogen" Method (The Expert Fix)

If you must use Copper (e.g., for unactivated alkyl halides), strictly inert gas is sometimes insufficient. Adding a reducing gas actively suppresses the oxidation of Cu(I).

  • Mechanism:

    
     acts as a reductant, preventing the formation of Cu(II) species which are required for the oxidative Glaser cycle.
    
  • Setup:

    • Prepare a balloon with a mixture of 98% Nitrogen (or Argon) and 2% Hydrogen .

    • Run the standard Sonogashira reaction under this atmosphere.

    • Result: Literature demonstrates a reduction of homocoupling from ~15% to <2% using this method [1].

Protocol B: The Copper-Free Route (The Ultimate Fix)

The only way to guarantee zero Glaser product is to remove Copper entirely. Modern Pd-catalysis allows this using specific activators.

Standard Operating Procedure (SOP): Copper-Free Sonogashira

  • Substrates: Aryl Iodides + Terminal Alkynes.[1][3][4][5][6]

  • Catalyst:

    
     (2 mol%).
    
  • Base/Activator: Tetrabutylammonium acetate (TBAA) or Tetrabutylammonium fluoride (TBAF).

  • Solvent: DMF or NMP.

  • Temperature: Room Temperature to 40°C.

Workflow:

  • Charge flask with Aryl Iodide (1.0 equiv) and TBAA (2.0 equiv).

  • Add

    
     (2 mol%).
    
  • Add DMF (degassed).

  • Add Alkyne (1.1 equiv) slowly via syringe pump over 1 hour.

  • Why this works: TBAA acts as a phase-transfer catalyst and activates the Pd(0) species, allowing the cycle to proceed without the Cu-transmetallation step [2].

Module 3: CuAAC (Click Chemistry) Troubleshooting

Q: My bioconjugation failed and the protein precipitated. Is this Glaser coupling?

Analysis: Likely, yes. In aqueous "Click" chemistry, Oxygen oxidizes Ascorbate, generating Reactive Oxygen Species (ROS).[7] This depletes the reductant, allows Cu(II) to form, and triggers both Glaser coupling (consuming your alkyne tag) and protein oxidation (aggregation).

Q: Which ligand should I use to stop this?

Recommendation: Switch from TBTA to THPTA or BTTAA .

LigandSolubilityGlaser SuppressionRecommendation
TBTA Poor (requires DMSO)ModerateUse only for organic synthesis.
THPTA High (Water soluble)High Standard for bioconjugation. Protects Cu(I) from oxidation.
BTTAA HighVery High Best for live-cell imaging or sensitive proteins.
SOP: "Glaser-Free" Bioconjugation Protocol
  • Reagents:

    • 
       (pre-mixed with Ligand).[8]
      
    • Ligand: THPTA (5:1 ratio to Cu).

    • Reductant: Sodium Ascorbate (High Excess).

    • Buffer: Phosphate or HEPES (degassed).

Step-by-Step:

  • Premix Complex: Mix

    
     and THPTA in a small tube before adding to the reaction. This ensures Cu is protected immediately upon reduction.
    
  • Order of Addition:

    • Protein/Biomolecule[2][6][9][10][11]

    • Alkyne Label[9]

    • Cu-THPTA Complex

    • Sodium Ascorbate (Last) [7]

  • Concentration Rules: Keep Ascorbate concentration >5 mM. If the reaction takes longer than 1 hour, add a second bolus of Ascorbate to maintain reducing environment.

  • Inerting: Even for "open air" click, overlaying the tube with Argon gas significantly improves yield [3].

Module 4: Mechanistic Visualization

The following diagram illustrates the critical "Fork in the Road" where the reaction diverges towards the desired Cross-Coupling or the unwanted Glaser Dimer.

Glaser_vs_Sonogashira Start Terminal Alkyne (R-C≡C-H) Cu_Acetylide Copper Acetylide (R-C≡C-Cu) Start->Cu_Acetylide Deprotonation Cu_Cat Cu(I) Catalyst + Base Cu_Cat->Cu_Acetylide Glaser_Product Glaser Homocouple (R-C≡C-C≡C-R) UNWANTED Cu_Acetylide->Glaser_Product Path A: Oxidation (Cu(I) -> Cu(II)) Sono_Product Sonogashira Product (R-C≡C-Ar) DESIRED Cu_Acetylide->Sono_Product Path B: Transmetallation (to Palladium) Oxygen Presence of Oxygen (O2) (Oxidant) Oxygen->Glaser_Product Promotes Pd_Cycle Pd(II)-Aryl Complex (Cross-Coupling Cycle) Pd_Cycle->Sono_Product

Caption: The "Fork in the Road": Copper Acetylide is the pivot point. Oxygen drives it left (Glaser); Palladium drives it right (Sonogashira).

References

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[12] Sonogashira Coupling Reaction with Diminished Homocoupling.[1][12] Organic Letters, 5(11), 1841–1844.

  • Urgaonkar, S., & Verkade, J. G. (2004).[3][4] Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.[4][5] The Journal of Organic Chemistry, 69(17), 5752–5755.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4][12] Chemical Reviews, 107(3), 874–922.

Sources

Overcoming aggregation issues in long-chain π-conjugated systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the


-System Molecular Engineering Helpdesk 

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years in Organic Electronics) Ticket Scope: Troubleshooting aggregation, solubility, and quenching in long-chain conjugated systems.

Introduction

You are likely here because your conjugated polymer has turned into an insoluble "brick dust" gel, or your highly fluorescent monomer became a non-emissive film. This is the


-Stacking Paradox : the same orbital overlap required for charge transport often drives excessive aggregation, killing solubility and luminescence.

This guide is not a textbook; it is a troubleshooting manual. We will treat your experimental failures as "Tickets" and resolve them using thermodynamic control, steric engineering, and spectral diagnosis.

Ticket #001: "My Material Won't Dissolve (or Gels Immediately)"

Diagnosis: You are fighting strong intermolecular London dispersion forces and


-

stacking interactions that exceed the solvation enthalpy. If your material gels, you have likely formed a "physical crosslink" network via stacking domains.

Troubleshooting Protocol:

Step 1: The "Like Dissolves Like" Audit (Hansen Solubility Parameters) Do not guess solvents. Calculate the geometric distance (


) between your polymer and solvent using Hansen Solubility Parameters (HSP): dispersion (

), polarity (

), and hydrogen bonding (

).
  • Action: If

    
    , the solvent will fail.
    
  • Recommendation: For conjugated systems, move away from pure Chloroform (

    
    ). Try Chlorobenzene (CB)  or o-Dichlorobenzene (o-DCB) . The aromaticity of these solvents allows for 
    
    
    
    -
    
    
    interaction with the solute, competing against solute-solute stacking.

Step 2: Thermal Disaggregation Protocol Aggregates are often kinetically trapped. You must cross the order-disorder transition temperature.

  • Solvent: Switch to 1,1,2,2-Tetrachloroethane (TCE) or o-DCB.

  • Heat: Ramp to 100°C–120°C.

  • Sonication: Apply ultrasound while hot (if safety permits) or immediately upon removal from heat.

  • Filtration: Filter through a 0.45

    
    m PTFE filter while hot. If it precipitates upon cooling, your alkyl side chains are too short (see Ticket #004).
    

Step 3: The "Good/Bad" Solvent Method Sometimes a single solvent cannot break the stack.

  • Protocol: Dissolve in a "good" solvent (e.g., CB) and add a "bad" solvent (e.g., Hexane) dropwise until turbidity appears, then back-titrate with the good solvent. This forces the chains to adopt a coiled conformation before precipitating, often preventing the "flat" stacking that causes irreversible gelation.

SolubilityWorkflow Start Material Insoluble/Gelled CheckSideChains Check Alkyl Chain Density (Is it < 20% by weight?) Start->CheckSideChains ModifyStructure Redesign: Add Branched Alkyls (e.g., 2-ethylhexyl) CheckSideChains->ModifyStructure Yes CheckSolvent Check Solvent Aromaticity CheckSideChains->CheckSolvent No ModifyStructure->Start Re-synthesize SwitchSolvent Switch to o-DCB or TCE CheckSolvent->SwitchSolvent Non-Aromatic HeatProtocol Heat to >100°C + Hot Filtration CheckSolvent->HeatProtocol Aromatic SwitchSolvent->HeatProtocol Success Stable Solution HeatProtocol->Success

Caption: Workflow for diagnosing and resolving solubility issues in conjugated systems.

Ticket #002: "My Film is Dark (Aggregation Caused Quenching)"

Diagnosis: Your material suffers from Aggregation Caused Quenching (ACQ) , likely due to the formation of H-aggregates . In H-aggregates, molecules stack face-to-face (like a deck of cards). The transition dipoles align in parallel, cancelling out the radiative transition to the ground state (forbidden transition).

The Science (H vs. J):

  • H-Aggregate: Face-to-face stacking.[1] Blue-shifted absorption.[1][2][3] Non-emissive (dark).

  • J-Aggregate: Head-to-tail stacking (staircase). Red-shifted absorption.[1][2][3][4] Highly emissive (superradiance).

Data Comparison: Identifying Your Aggregate

FeatureH-Aggregate (The "Quencher")J-Aggregate (The "Emitter")
Packing Geometry Face-to-Face (Sandwich)Head-to-Tail (Staircase)
Dipole Angle (

)


Absorption Shift Hypsochromic (Blue Shift)Bathochromic (Red Shift)
Stokes Shift Large (if emissive)Very Small (~0 nm)
Fluorescence Quenched (Dark)Enhanced (Superradiant)

Troubleshooting Protocol:

Step 1: Spectral Diagnosis Run a UV-Vis of your solution vs. your thin film.

  • If Film

    
     Solution 
    
    
    
    : You have H-aggregates.[1][2][3]
  • If Film

    
     Solution 
    
    
    
    : You have J-aggregates.[1][2][3]

Step 2: Solvent Additive Engineering (Morphology Control) To break H-aggregates during film casting, use high-boiling point additives that selectively dissolve the backbone.

  • Additives: 1,8-Diiodooctane (DIO) or 1-Chloronaphthalene (CN).

  • Protocol: Add 0.5% to 3% (v/v) of DIO to your host solvent (e.g., Chlorobenzene).

  • Mechanism: DIO evaporates slower than the host solvent, keeping the polymer chains "solvated" longer during drying. This prevents rapid kinetic crashing (H-aggregation) and allows thermodynamic ordering (often J-aggregation or better crystallinity).

Step 3: Solvent Vapor Annealing (SVA) If the film is already cast:

  • Place the film in a closed jar with a reservoir of solvent (e.g.,

    
     or THF).
    
  • Allow vapor to swell the film for 10–60 minutes.

  • Result: The swelling lowers the

    
    , allowing chains to reorganize from kinetically trapped H-aggregates into thermodynamically favored states.
    

AggregationType cluster_fix Remediation Monomer Monomer (Solution) H_Agg H-Aggregate (Blue Shift, Dark) Monomer->H_Agg Face-to-Face Stacking J_Agg J-Aggregate (Red Shift, Bright) Monomer->J_Agg Head-to-Tail Slippage Bulky Add Bulky Side Groups H_Agg->Bulky DIO Add 2% DIO H_Agg->DIO

Caption: Relationship between stacking geometry and optical properties, with remediation steps.

Ticket #003: "My NMR Spectrum is a Broad Blob"

Diagnosis: Standard NMR fails because large aggregates tumble slowly in solution, causing rapid transverse relaxation (


) and extreme peak broadening. You are essentially trying to run solution NMR on a solid particle.

Troubleshooting Protocol:

Step 1: High-Temperature NMR (HT-NMR)

  • Solvent: Deuterated 1,1,2,2-Tetrachloroethane (

    
    ) or 
    
    
    
    -Toluene.
  • Temperature: Set probe temperature to 100°C – 120°C .

  • Wait Time: Allow the tube to equilibrate inside the probe for 10 minutes before shimming.

  • Why: High temperature increases tumbling rate and breaks weak

    
    -stacks, sharpening the peaks.
    

Step 2: Disaggregation Agents

  • Add a trace amount of Carbon Disulfide (

    
    )  (Caution: Flammable/Toxic) to the NMR tube. 
    
    
    
    is known to intercalate between
    
    
    -systems and disrupt stacking without chemically altering the material.

Step 3: 2D NMR (NOESY) If peaks remain broad, run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Insight: Cross-peaks in NOESY can reveal intermolecular proximities. If you see correlations between protons on different chains (e.g., side-chain to backbone interactions that shouldn't exist in a single molecule), you have confirmed aggregation is the cause of the broadening, not just high molecular weight.

Ticket #004: "How Do I Prevent This in My Next Synthesis?"

Diagnosis: You need to engineer the molecule to fight aggregation before you make it.

Design Guidelines:

  • The "Picket Fence" Approach: Attach bulky groups perpendicular to the conjugated plane.

    • Example: Use fluorene or carbazole units with sp

      
       carbons that stick out of the plane.
      
    • Effect: Prevents "pancake" stacking while maintaining conjugation along the backbone.

  • Side-Chain Branching: Move the branching point closer to the backbone.

    • Old Design: n-Octyl (Linear).

    • New Design: 2-Ethylhexyl or 2-Octyldodecyl.

    • Why: The branch point creates steric bulk exactly where the chains try to stack.

  • Twisted Backbones (AIEgens): If emission is the goal (not charge transport), introduce a "twist" (e.g., Tetraphenylethylene - TPE).

    • Mechanism:[5][6][7][8] These rotors dissipate energy in solution (non-emissive) but lock up in the aggregate state, turning on fluorescence (Aggregation Induced Emission - AIE).

References

  • H- and J-Aggregation Theory: Spano, F. C. (2010). The Spectral Signatures of Frenkel Polarons in H- and J-Aggregates. Accounts of Chemical Research. Link

  • Solvent Vapor Annealing: Babiarz, J. E., et al. (2017). Solvent Vapor Annealing of Conjugated Polymer Thin Films.[8][9][10] Journal of Physical Chemistry C. Link

  • High-Temper

    
    -Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Link
    
  • Solvent Additives (DIO): Lee, J. K., et al. (2008). Processing Additives for Improved Efficiency from Bulk Heterojunction Solar Cells. Journal of the American Chemical Society. Link

  • Aggregation Induced Emission (AIE): Mei, J., et al. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar! Chemical Reviews. Link

Sources

Validation & Comparative

A Prospective Analysis of 2,5-Didodecyl-1,4-di-1-propynylbenzene as a Solution-Processable Organic Semiconductor

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Materials Scientists and Device Engineers

Abstract

The relentless pursuit of novel organic semiconductors with enhanced performance and processability is a cornerstone of next-generation electronics. Among the vast landscape of molecular candidates, 2,5-Didodecyl-1,4-di-1-propynylbenzene presents an intriguing, yet largely unexplored, architecture. This guide provides a comprehensive comparative analysis of this molecule against well-established benchmark organic semiconductors, including pentacene, poly(3-hexylthiophene) (P3HT), 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene), and high-mobility diketopyrrolopyrrole (DPP)-based polymers. Due to the current absence of direct experimental performance data for this compound in the public domain, this guide adopts a prospective approach. We will dissect its molecular structure to infer potential electronic and morphological properties, positioning it within the broader context of known materials. Furthermore, we provide detailed, field-proven experimental protocols for the fabrication and characterization of organic field-effect transistors (OFETs), enabling researchers to empirically validate the potential of this and other novel semiconductor materials.

Introduction: The Promise of Dialkynylbenzene Architectures

Organic semiconductors are at the heart of innovations in flexible displays, printable sensors, and large-area photovoltaics. The performance of these devices is intrinsically linked to the charge transport characteristics of the active material, which are governed by both molecular structure and solid-state packing. While significant research has focused on fused aromatic cores and conjugated polymers, smaller, synthetically accessible molecules like this compound offer a compelling alternative.

The core of this molecule is a 1,4-di-1-propynylbenzene unit, a rigid, conjugated segment that can facilitate intramolecular charge delocalization. The two dodecyl chains are expected to impart high solubility in common organic solvents, a critical prerequisite for low-cost, solution-based fabrication techniques such as spin-coating, inkjet printing, and roll-to-roll processing. The linear alkyne linkers contribute to a rod-like molecular geometry, which can, in principle, promote the desirable π-π stacking in the solid state necessary for efficient intermolecular charge hopping.

This guide will first establish a baseline by summarizing the experimentally determined performance of key benchmark organic semiconductors. We will then delve into a theoretical consideration of this compound, followed by a detailed experimental workflow for its evaluation.

Performance Benchmarks: A Comparative Landscape

To contextualize the potential of this compound, it is essential to understand the performance metrics of established organic semiconductors. The key figures of merit for an OFET are the charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).

Organic SemiconductorTypical Hole Mobility (cm²/Vs)Typical On/Off RatioProcessing MethodKey Characteristics & Citations
Pentacene 0.1 - 2.0> 106Vacuum DepositionHigh mobility in crystalline thin films, but poor air stability and solubility.[1][2]
P3HT (regioregular) 0.01 - 0.1104 - 106Solution ProcessingExcellent solution processability and good environmental stability, but moderate mobility.[3][4]
TIPS-Pentacene 0.1 - 1.0> 105Solution ProcessingGood solution processability and improved air stability compared to pentacene, with good mobility.[5][6][7]
DPP-based Polymers 1.0 - 10.0> 106Solution ProcessingHigh to very high mobility, good stability, and solution processability.[8][9][10][11]

Prospective Analysis of this compound

While direct experimental data is not yet available, we can infer potential properties of this compound based on its constituent parts.

3.1. The Dialkynylbenzene Core: The phenylene-ethynylene backbone is a well-known conjugated system. Polymers based on this repeating unit, known as poly(phenylene ethynylene)s (PPEs), have been explored for their fluorescent properties.[12] The linear and rigid nature of the di-1-propynylbenzene core is conducive to ordered molecular packing. However, the relatively short conjugation length compared to pentacene or larger fused systems might limit the intramolecular charge transport efficiency.

3.2. The Didodecyl Side Chains: The long alkyl chains are crucial for ensuring solubility in organic solvents, making it a prime candidate for solution-based processing. The length and branching of side chains are known to significantly influence the thin-film morphology and, consequently, the charge transport properties of organic semiconductors.[13] The dodecyl chains will likely dictate the intermolecular spacing and could promote self-assembly into ordered domains, which is beneficial for charge transport. However, excessively long or bulky side chains can sometimes hinder close π-π stacking, potentially reducing mobility.

3.3. Expected Performance and Positioning: Based on this analysis, this compound is anticipated to be a p-type semiconductor. Its mobility is speculatively placed in the range of small molecule semiconductors, potentially competing with materials like TIPS-Pentacene, provided that favorable molecular packing can be achieved. Its primary advantage would lie in its synthetic accessibility and high solubility, making it an attractive candidate for large-area, low-cost printed electronics.

Experimental Workflow for Evaluation

To move from prospective analysis to empirical data, a systematic experimental approach is required. The following section outlines a comprehensive protocol for the fabrication and characterization of OFETs using a novel, solution-processable organic semiconductor like this compound.

4.1. Device Fabrication: A Step-by-Step Protocol

This protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET, a common architecture for evaluating new organic semiconductors.

Materials and Reagents:

  • Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer (serves as gate and gate dielectric)

  • This compound

  • High-purity organic solvent (e.g., toluene, chloroform, or chlorobenzene)

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Gold (Au) for source and drain electrodes

  • Standard cleaning solvents (acetone, isopropanol)

Protocol:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer to the desired substrate size.

    • Ultrasonically clean the substrates sequentially in acetone and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen.

    • Treat the substrates with an O₂ plasma for 5 minutes to remove any remaining organic residues and to hydroxylate the surface.

  • Dielectric Surface Modification:

    • Prepare a solution of OTS in anhydrous toluene (e.g., 10 mM).

    • Immerse the cleaned substrates in the OTS solution for 30 minutes in a nitrogen-filled glovebox. This forms a self-assembled monolayer (SAM) that improves the semiconductor film morphology and device performance.

    • Rinse the substrates with fresh toluene to remove excess OTS.

    • Anneal the substrates at 120°C for 20 minutes.

  • Organic Semiconductor Deposition:

    • Prepare a solution of this compound in a suitable solvent (e.g., 10 mg/mL in chloroform). The optimal solvent and concentration may require screening.

    • Spin-coat the solution onto the OTS-treated substrates. A typical spin-coating recipe would be 1000 rpm for 60 seconds.

    • Anneal the semiconductor film at a temperature below its melting point (e.g., 80-120°C) to improve crystallinity and remove residual solvent. The annealing temperature and time are critical parameters to optimize.

  • Electrode Deposition:

    • Deposit 50 nm of gold for the source and drain electrodes through a shadow mask using thermal evaporation. The channel length (L) and width (W) are defined by the shadow mask, with typical values being 50 µm and 1 mm, respectively.

4.2. Device Characterization

The fabricated OFETs should be characterized in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer connected to a probe station.

Measurements:

  • Output Characteristics: Measure the drain current (ID) as a function of the drain-source voltage (VDS) for various gate-source voltages (VGS). This reveals the operating regime of the transistor.

  • Transfer Characteristics: Measure ID as a function of VGS at a constant, high VDS (in the saturation regime). This data is used to extract the key performance metrics.

Parameter Extraction:

The field-effect mobility in the saturation regime is calculated from the transfer curve using the following equation:

ID = (µ * Ci * W) / (2 * L) * (VGS - Vth)²

where Ci is the capacitance per unit area of the gate dielectric.

The on/off ratio is the ratio of the maximum ID in the "on" state to the minimum ID in the "off" state. The threshold voltage (Vth) is determined from the x-intercept of the linear fit to the plot of √ID vs. VGS.

4.3. Thin-Film Characterization

To understand the relationship between processing, film structure, and device performance, the morphology and crystallinity of the semiconductor thin film should be investigated using techniques such as:

  • Atomic Force Microscopy (AFM): To visualize the surface morphology and grain structure.

  • X-ray Diffraction (XRD): To determine the degree of crystallinity and molecular packing orientation.

  • UV-Vis Spectroscopy: To determine the optical bandgap of the material.[5]

Visualization of Concepts and Workflows

5.1. Molecular Structure Comparison

A This compound B Pentacene A->B Compare Rigidity C P3HT A->C Compare Solubility D TIPS-Pentacene A->D Compare Processability E DPP-based Polymer A->E Compare Mobility Potential

Caption: Conceptual comparison of this compound with benchmark organic semiconductors.

5.2. Experimental Workflow for OFET Fabrication and Characterization

cluster_fab Fabrication cluster_char Characterization a Substrate Cleaning b Dielectric Surface Modification (OTS) a->b c Semiconductor Deposition (Spin-coating) b->c d Electrode Deposition c->d g Thin-Film Analysis (AFM, XRD) c->g e Electrical Measurement (I-V Curves) d->e f Parameter Extraction (Mobility, On/Off Ratio) e->f

Caption: A streamlined workflow for the fabrication and characterization of solution-processed organic field-effect transistors.

Conclusion and Outlook

This compound represents a class of organic semiconductors that, while currently under-explored, holds promise for solution-processable electronics due to its inherent solubility and rigid conjugated core. This guide has provided a framework for understanding its potential by positioning it against established benchmark materials. While a definitive performance evaluation awaits experimental validation, the provided protocols offer a clear pathway for researchers to undertake this investigation. The exploration of such novel molecular architectures is crucial for expanding the library of materials available for organic electronics and for uncovering new structure-property relationships that will drive the field forward. Future work should focus on the synthesis of derivatives with varying alkyl chain lengths and core modifications to systematically tune the material's properties and optimize device performance.

References

  • Kim, Y., et al. (2005). High-performance poly(3-hexylthiophene) transistors with thermally cured and photo-cured PVP gate dielectrics.
  • Li, J., et al. (2021). Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. Frontiers in Chemistry, 9, 649121.
  • Katsouras, I., et al. (2025). Morphology, Crystallinity, and Electrical Performance of Solution-Processed OFETs Based on a DPP-Based Small Molecule.
  • Sigma-Aldrich. (n.d.). High-Performance Semiconductor Polymers Based on Diketopyrrolopyrrole and Thienothiophene.
  • IEEE. (n.d.). Effects of TIPS-Pentacene/PS blends on OFETs Performance and NO2 Gas Responsiveness. IEEE Xplore.
  • Singh, A., et al. (2024). Sub-100 nm Patterning of P3HT with Enhanced OFET Device Performance by Dose Optimization of Electron Beam-Induced Cross-Linking.
  • Cho, K., et al. (n.d.). Interface engineering in organic transistors. Cho Research Group.
  • Advances in Engineering. (2015). Performance enhancement of p-type organic field-effect transistor through introducing organic buffer layers.
  • Swager, T. M., et al. (2001). Poly((2,5-dialkoxy-p-phenylene)ethynylene-p-phenyleneethynylene)s and Their Model Compounds. Macromolecules, 34(20), 7166-7171.
  • Anthopoulos, T. D., et al. (2005). Fabrication and characterization of solution-processed methanofullerene-based organic field-effect transistors. Journal of Applied Physics, 97(8), 083707.
  • IEEE. (n.d.). Effects of TIPS-Pentacene/PS Blends on OFETs Performance and NO2 Gas Responsiveness. IEEE Xplore.
  • Kim, J. S., et al. (2013). Improved performance in TIPS-pentacene field effect transistors using solvent additives.
  • Li, J., et al. (2023). Design, synthesis, and application in OFET of a small molecule based on π-expanded fused diketopyrrolopyrrole. Frontiers in Chemistry, 11, 1280816.
  • SciSpace. (n.d.).
  • Chen, H., et al. (2024). Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors. Polymers, 16(17), 2345.
  • McCulloch, I., et al. (2025). Why P3HT Outperforms More Polar Analogues in OECTs. Journal of the American Chemical Society.
  • Morimoto, Y., et al. (2022). Dibenzodiazapyracylenes: Doubly N‐Doped Cyclopenta‐Fused Polycyclic Molecules That Exhibit High Carrier Mobility.
  • Figueira, J., et al. (n.d.).
  • Kim, Y., et al. (2013). Charge transport characteristics of a high-mobility diketopyrrolopyrrole-based polymer.
  • Chabinyc, M. L., et al. (n.d.). Data Science Guided Experiments Identify Conjugated Polymer Solution Concentration as a Key Parameter in Device Performance. NSF Public Access Repository.
  • Katsouras, I., et al. (2025). Morphology, Crystallinity, and Electrical Performance of Solution-Processed OFETs Based on a DPP-Based Small Molecule.
  • Figueira, J., et al. (n.d.).
  • Li, H. Y., et al. (2013). Bipolar charge transport property of N,N′-dicarbazolyl- 1,4-dimethene-benzene. Chinese Science Bulletin, 58(1), 79-83.
  • Wang, C., et al. (2024). Effect of Alkyl Side Chain Length on Electrical Performance of Ion-Gel-Gated OFETs Based on Difluorobenzothiadiazole-Based D-A Copolymers. Polymers, 16(23), 3334.
  • Kim, D. H., et al. (2025). Distinct Hole and Electron Transport Anisotropy in Ambipolar Nickel Dithiolene‐Based Semiconductor.
  • Liu, Y., et al. (2023). Synthesis, characterization and OFET performance of A–D–A semiconducting small molecules functionalized with perylene diimide groups. Journal of Materials Chemistry C, 11(35), 11843-11850.
  • Cossy, J., et al. (n.d.).
  • Morimoto, Y., et al. (2022). Dibenzodiazapyracylenes: Doubly N‐Doped Cyclopenta‐Fused Polycyclic Molecules That Exhibit High Carrier Mobility.
  • Liu, Y., et al. (n.d.). Size-dependent properties and unusual reactivity of novel nonplanar heterocycloarenes. Semantic Scholar.
  • Heeger, A. J., et al. (2017). Hole Mobility and Electron Injection Properties of D-A Conjugated Copolymers with Fluorinated Phenylene Acceptor Units.
  • Queen's University Belfast. (1999). Synthesis and characterisation of partially-conjugated 2,5-dialkoxy-p-phenylenevinylene light-emitting polymers. Queen's University Belfast Research Portal.

Sources

A Senior Application Scientist's Guide to Dialkyl-Diethynylbenzene Derivatives in Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals exploring novel organic semiconductors.

Introduction: The Promise of Dialkyl-Diethynylbenzene Derivatives for Next-Generation OFETs

In the relentless pursuit of high-performance organic field-effect transistors (OFETs), the molecular design of the organic semiconductor layer is paramount. Among the myriad of molecular scaffolds, dialkyl-diethynylbenzene derivatives have emerged as a compelling class of materials. Their rigid diethynylbenzene core provides a robust platform for π-orbital overlap, essential for efficient charge transport, while the peripheral dialkyl chains offer a versatile tool for tuning solubility, molecular packing, and, ultimately, device performance.

This guide provides a comprehensive performance analysis of OFETs incorporating different dialkyl-diethynylbenzene derivatives. We will delve into the critical interplay between molecular structure—specifically the length of the alkyl chains—and the resulting electronic properties of the OFETs. This document is designed to equip researchers with the foundational knowledge and practical protocols to explore this promising family of organic semiconductors.

The Critical Role of Alkyl Chains: A Double-Edged Sword

The introduction of alkyl chains to the diethynylbenzene core is a crucial strategy for rendering these molecules solution-processable, a key requirement for scalable and low-cost fabrication techniques like spin-coating and printing. However, the influence of these alkyl chains extends far beyond simple solubility enhancement. They play a pivotal role in dictating the solid-state packing of the molecules, which in turn governs the charge carrier mobility.

  • Short Alkyl Chains: Generally, shorter alkyl chains (e.g., methyl, ethyl) can lead to more crystalline thin films with a higher degree of intermolecular π-π stacking. This dense packing facilitates efficient charge hopping between adjacent molecules, often resulting in higher charge carrier mobilities. However, the reduced solubility can pose challenges for solution-based processing.

  • Long Alkyl Chains: Conversely, longer alkyl chains (e.g., hexyl, octyl, dodecyl) significantly improve solubility. However, they can also introduce steric hindrance, potentially disrupting the ideal π-π stacking and leading to a decrease in charge carrier mobility. The increased length of the insulating alkyl chains can also increase the spacing between the conductive backbones, further impeding charge transport.

Therefore, the selection of the optimal alkyl chain length represents a critical trade-off between processability and intrinsic charge transport characteristics.

Performance Benchmark: A Case Study of a Diethynylbenzene-Based Liquid Crystalline Semiconductor

While comprehensive comparative studies across a homologous series of dialkyl-diethynylbenzene derivatives are not extensively documented in peer-reviewed literature, a notable example highlights the potential of this material class. A novel liquid crystalline semiconductor, P1 , was synthesized via a Sonogashira coupling reaction between 2-bromo-5-(4-hexylthiophen-2-yl)thieno[3,2-b]thiophene and 1,4-bis(dodecyloxy)-2,5-diethynylbenzene[1]. This molecule incorporates long dodecyloxy chains, which not only enhance solubility but also induce liquid crystalline behavior.

Performance Metrics of OFETs based on P1

The performance of top-contact OFETs fabricated by spin-coating a solution of P1 is summarized in the table below.

ParameterValueConditionsReference
Hole Mobility (µ) 4.5 x 10⁻⁵ cm²/VsAfter annealing at liquid crystalline temperature[1]
On/Off Ratio > 10³-[1]
Deposition Method Spin-coating from chloroform solution-[1]

The observed hole mobility, while modest, demonstrates the viability of solution-processed OFETs based on a diethynylbenzene derivative. The liquid crystalline properties of P1 are believed to aid in the formation of more ordered domains upon annealing, thereby enhancing charge transport[1].

Experimental Protocols: From Synthesis to Characterization

To facilitate further research in this area, we provide detailed, self-validating protocols for the synthesis of a representative dialkyl-diethynylbenzene derivative and the subsequent fabrication and characterization of an OFET device.

Synthesis of 1,4-Dialkyl-2,5-diethynylbenzene

This protocol describes a general Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

Synthesis_Workflow Reactants 1,4-Dibromo-2,5-dialkylbenzene + Terminal Alkyne Reaction Sonogashira Coupling (Inert Atmosphere, Heat) Reactants->Reaction Catalyst Pd(PPh₃)₂Cl₂ + CuI Catalyst->Reaction Solvent Toluene/Triethylamine Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1,4-Dialkyl-2,5-diethynylbenzene Purification->Product

Caption: Synthetic workflow for 1,4-dialkyl-2,5-diethynylbenzene.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,4-dibromo-2,5-dialkylbenzene (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.1 eq.).

  • Solvent and Reagent Addition: Add anhydrous toluene and triethylamine (in a 2:1 v/v ratio). To this mixture, add the terminal alkyne (e.g., trimethylsilylacetylene, 2.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

OFET Fabrication: A Bottom-Gate, Top-Contact Architecture

This protocol outlines the fabrication of a standard bottom-gate, top-contact OFET, a common architecture for evaluating the performance of new organic semiconductors.

OFET_Fabrication Substrate Heavily Doped Si Wafer (Gate) with SiO₂ (Dielectric) Cleaning Substrate Cleaning (Sonication in Acetone, IPA) Substrate->Cleaning Surface_Treatment Surface Treatment (e.g., HMDS or OTS) Cleaning->Surface_Treatment Semiconductor_Deposition Spin-coating of Dialkyl-diethynylbenzene Solution Surface_Treatment->Semiconductor_Deposition Annealing Thermal Annealing Semiconductor_Deposition->Annealing Electrode_Deposition Thermal Evaporation of Source/Drain Electrodes (Au) Annealing->Electrode_Deposition Device Final OFET Device Electrode_Deposition->Device

Caption: Workflow for bottom-gate, top-contact OFET fabrication.

Step-by-Step Protocol:

  • Substrate Preparation: Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm thick). The doped silicon will act as the gate electrode, and the SiO₂ will serve as the gate dielectric.

  • Cleaning: Clean the substrate by sequential sonication in acetone and isopropyl alcohol (IPA) for 15 minutes each. Dry the substrate with a stream of nitrogen gas.

  • Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) to improve the interface quality and promote the desired molecular ordering of the organic semiconductor.

  • Semiconductor Deposition: Prepare a solution of the synthesized dialkyl-diethynylbenzene derivative in a suitable organic solvent (e.g., chloroform, toluene, or chlorobenzene) at a concentration of 5-10 mg/mL. Deposit the solution onto the treated substrate via spin-coating.

  • Annealing: Thermally anneal the semiconductor film at a temperature optimized for the specific derivative (often just below its melting point or within its liquid crystalline phase) to improve film morphology and crystallinity.

  • Electrode Deposition: Deposit the source and drain electrodes (typically gold) through a shadow mask via thermal evaporation under high vacuum.

  • Device Characterization: The fabricated OFET is now ready for electrical characterization.

Electrical Characterization of OFETs

The key performance metrics of the fabricated OFETs—charge carrier mobility (µ), on/off ratio, and threshold voltage (Vth)—are extracted from the transfer and output characteristics measured using a semiconductor parameter analyzer.

Key Equations:

The charge carrier mobility in the saturation regime is calculated using the following equation:

IDS = (µ * Ci * W) / (2 * L) * (VGS - Vth)²

Where:

  • IDS is the drain-source current

  • µ is the charge carrier mobility

  • Ci is the capacitance per unit area of the gate dielectric

  • W is the channel width

  • L is the channel length

  • VGS is the gate-source voltage

  • Vth is the threshold voltage

Future Outlook and Design Considerations

The exploration of dialkyl-diethynylbenzene derivatives for OFET applications is still in its early stages. Future research should focus on a systematic investigation of the structure-property relationships by synthesizing and characterizing a series of derivatives with varying alkyl chain lengths. This will provide a clearer understanding of the delicate balance between solubility and charge transport.

Furthermore, the introduction of electron-withdrawing or electron-donating moieties to the diethynylbenzene core could be explored to tune the frontier molecular orbital energy levels and modulate the charge carrier type (p-type vs. n-type). The insights gained from such studies will be invaluable for the rational design of next-generation organic semiconductors for high-performance, solution-processable OFETs.

References

  • Lee, J., et al. (2010). Diethynylbenzene-based liquid crystalline semiconductor for solution-processable organic thin-film transistors. Journal of Nanoscience and Nanotechnology, 10(10), 6800-6804. [Link]

Sources

A Researcher's Guide to the Comparative Solubility of Long-Chain Substituted Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The aqueous solubility of long-chain substituted aromatic compounds is a critical physicochemical parameter that dictates their behavior in biological and environmental systems. For researchers in drug development, agrochemicals, and materials science, a nuanced understanding of how molecular structure influences solubility is paramount for designing effective molecules. Poor aqueous solubility can severely limit bioavailability, complicate formulation, and lead to unreliable results in biological assays.[1] This guide provides a comparative framework for understanding and predicting the solubility of these challenging compounds. We will dissect the key structural determinants—from the length and branching of the alkyl chain to the electronic nature of aromatic substituents—and ground these theoretical principles in robust, validated experimental protocols. This document is designed to empower researchers to make informed decisions in compound selection and to select the appropriate methodology for generating reliable and contextually relevant solubility data.

Theoretical Foundations: Beyond "Like Dissolves Like"

The solubility of a compound is the result of a complex interplay of thermodynamic forces governing the transfer of a molecule from its solid state (or a non-polar solvent) into an aqueous environment. For long-chain substituted aromatics, this is primarily a battle between the hydrophobic nature of the hydrocarbon portions and the potential for favorable interactions from any polar functional groups.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In the field of drug discovery, solubility is not a single value but is typically characterized in two distinct forms: thermodynamic and kinetic.[2] Understanding the difference is crucial for interpreting data and making sound project decisions.

  • Thermodynamic Solubility represents the true equilibrium concentration of a compound in a saturated solution. It is a state-independent value for the most stable crystalline form of the compound under a given set of conditions (e.g., temperature, pH, co-solvents).[3] This is the "gold standard" measurement, essential for late-stage development and formulation, but it is often time-consuming to determine.[4]

  • Kinetic Solubility is a measure of how readily a compound precipitates from a supersaturated solution.[5] It is typically measured in high-throughput screening (HTS) formats where a compound is rapidly diluted from a concentrated dimethyl sulfoxide (DMSO) stock solution into an aqueous buffer.[1][6] The resulting value is often higher than the thermodynamic solubility because it can represent the solubility of an amorphous or metastable solid form.[3] While less precise, it provides a rapid and material-sparing assessment to flag potential solubility liabilities early in the discovery process.[5]

The choice to measure one over the other is a strategic one, balancing the need for accuracy against the demands of speed and scale.

G cluster_0 Early Discovery Phase (HTS) cluster_1 Lead Optimization / Pre-formulation Start Compound Library (DMSO Stocks) Kinetic Kinetic Solubility Assay (e.g., Nephelometry) Start->Kinetic Decision Solubility > Threshold? Kinetic->Decision Optimize Medicinal Chemistry Optimization Decision->Optimize No Proceed Proceed to Further Screening Decision->Proceed Yes Candidate Lead Candidate (Crystalline Solid) Proceed->Candidate Candidate Selection Thermo Thermodynamic Solubility (Shake-Flask Method) Candidate->Thermo Formulation Formulation & Development Thermo->Formulation

Caption: Decision workflow for solubility assessment in drug discovery.
Key Structural Determinants of Aqueous Solubility

The aqueous solubility of a long-chain substituted aromatic is governed by its molecular structure. The overall solubility is a sum of contributions from its constituent parts.

  • The Aromatic Core: The hydrophobicity of the aromatic system itself is a primary factor. Solubility decreases as the size of the polycyclic aromatic hydrocarbon (PAH) system increases due to the larger non-polar surface area.[7] Benzene is significantly more soluble than naphthalene, which in turn is more soluble than anthracene.

  • The Long-Chain Substituent:

    • Effect of Chain Length: For a homologous series of n-alkylbenzenes, aqueous solubility decreases predictably as the alkyl chain lengthens.[8][9] This is a direct consequence of the increasing hydrophobic character of the molecule. As a general rule, the addition of four to five carbons can reduce aqueous solubility by an order of magnitude.[9]

    • Effect of Chain Branching: Branching in the alkyl chain generally increases aqueous solubility compared to a linear isomer of the same carbon count.[10][11] A branched chain is more compact, reducing the molecular surface area and disrupting the ordered "cages" of water molecules that form around linear non-polar chains, which is an entropically favorable effect.[11] For example, tert-butylbenzene is more soluble than n-butylbenzene.

  • Functional Group Substituents on the Aromatic Ring:

    • Polarity and Hydrogen Bonding: The presence of polar functional groups, especially those capable of hydrogen bonding with water, dramatically increases solubility.[9] Groups like hydroxyl (-OH), amine (-NH2), and carboxylic acid (-COOH) can act as both hydrogen bond donors and acceptors, significantly outweighing the hydrophobicity of a moderately sized hydrocarbon skeleton.

    • Electronic Effects: The electronic nature of a substituent alters the polarity of the entire molecule. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) can increase polarity and may enhance interactions with water, while electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups can have more complex effects.[12][13]

    • Positional Isomerism: The position of substituents (ortho, meta, para) can influence solubility through effects on crystal packing, intramolecular hydrogen bonding, and molecular dipole moment. For instance, a substituent at the ortho position might engage in intramolecular hydrogen bonding with a neighboring group, reducing its ability to interact with water and thereby lowering solubility compared to its meta or para isomers.

G cluster_Alkyl Alkyl Chain Characteristics cluster_Aromatic Aromatic System center Aqueous Solubility Length Chain Length center->Length Branching Chain Branching center->Branching Core Aromatic Core Size center->Core Substituents Functional Groups center->Substituents Length_Effect Longer = More Hydrophobic = Lower Solubility Length->Length_Effect Branching_Effect More Branched = Less Surface Area = Higher Solubility Branching->Branching_Effect Core_Effect Larger PAH = More Hydrophobic = Lower Solubility Core->Core_Effect Substituents_Effect Polar/H-Bonding = Higher Solubility Non-Polar = Lower Solubility Substituents->Substituents_Effect

Sources

Assessing the impact of alkyl chain length on semiconductor performance

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Organic Electronics and Perovskite Materials

Executive Summary: The "Goldilocks" Zone

In the design of organic semiconductors (OSCs) and 2D perovskites, the alkyl side chain is often dismissed as a mere solubilizing group. This is a critical error. The alkyl chain length (


) acts as the master regulator of the Solubility-Packing-Transport Trilemma .

While the conjugated core dictates the intrinsic electronic structure (HOMO/LUMO levels), the alkyl chain dictates the solid-state morphology . This guide objectively compares short (


), medium (

), and long (

) alkyl chains, analyzing their impact on charge carrier mobility (

), crystallinity, and environmental stability.

Key Insight: There is rarely a "longer is better" linear relationship. Instead, performance typically follows a bell curve or an "Odd-Even" oscillation, where specific chain lengths maximize


-

orbital overlap while minimizing the insulating barrier width.

Mechanism of Action: Why Length Matters

To engineer high-performance materials, one must understand the three competing forces governed by chain length:

  • The Solubilizing Force: Longer chains increase entropy and solvent interaction, necessary for solution-processing (spin-coating/printing).

  • The Steric vs. Van der Waals Balance:

    • Short Chains: Low steric hindrance allows tight packing but often leads to excessive crystallization (insolubility) or "face-on" orientation unfavorable for vertical transport.

    • Medium/Long Chains: Induce "interdigitation" (zipper-like locking) which stabilizes the film. However, if too long, the insulating alkyl bulk separates the conductive

      
      -cores, reducing charge hopping probability.
      
  • The Odd-Even Effect: Chains with an even number of carbon atoms often allow the terminal methyl groups to pack less sterically, leading to higher crystallinity and mobility compared to odd-numbered chains.

Visualization: The Morphology-Transport Pathway

ChainLengthPathway Chain Alkyl Chain Length (Cn) Solubility Solubility limit Chain->Solubility Increases Packing Crystal Packing (Herringbone vs. Lamellar) Chain->Packing Modulates Insulation Tunneling Barrier (Insulating Width) Chain->Insulation Increases Solubility->Packing Film Quality Overlap π-Orbital Overlap Packing->Overlap Mobility Charge Carrier Mobility (μ) Insulation->Mobility Inhibits Overlap->Mobility Enhances

Figure 1: The causal pathway linking alkyl chain length to macroscopic device mobility. Note the opposing effects of Packing (beneficial) and Insulation (detrimental).

Comparative Analysis: Short vs. Medium vs. Long

The following data summarizes trends observed in benchmark materials like BTBT (Benzothienobenzothiophene) derivatives and 2D Sn-based Perovskites .

Table 1: Performance Matrix by Chain Length
FeatureShort Chains (

)
Medium Chains (

)
Long Chains (

)
Solubility Poor. Often requires high-boiling solvents (e.g., dichlorobenzene) or thermal annealing.Optimal. Soluble in standard organic solvents (Chloroform, Toluene).High. Excellent solubility, but risk of gelation or aggregation.
Packing Motif Rigid/Brittle. High crystallinity but prone to grain boundaries.Balanced. Good interdigitation ("Fastener effect").Disordered/Lamellar. Side chains can crystallize independently, disrupting the

-core.
Charge Mobility High intrinsic mobility, but often limited by poor film formation.Highest (

).
The "Sweet Spot" for OFETs and Perovskites.
Low. The insulating alkyl layer creates a tunneling barrier for charge hopping.
Thermal Stability Low. Films may dewet or sublime easily.Moderate.High. Hydrophobic tails protect against moisture (critical for Perovskites).
Odd-Even Effect Pronounced. Significant difference between

vs

.
Moderate. Negligible. Chain flexibility washes out parity effects.
Case Study: The "Odd-Even" Effect in BTBT Derivatives

Research on [1]benzothieno[3,2-b]benzothiophene (BTBT) derivatives demonstrates that even-numbered alkyl chains (


) consistently outperform odd-numbered chains (

).
  • Mechanism:[1] Even chains allow the terminal methyl groups to orient away from the core interface, facilitating a tighter "herringbone" packing structure. Odd chains introduce a steric twist that widens the

    
    -stacking distance by 
    
    
    
    , significantly reducing transfer integrals.

Experimental Protocol: Validating Chain Length Effects

To objectively assess the impact of chain length, one cannot simply swap molecules. The processing conditions must be normalized. Below is a self-validating protocol for comparing organic semiconductor variants.

Phase 1: Fabrication (The Control Loop)
  • Substrate Preparation:

    • Use heavily doped Si/SiO

      
       wafers.
      
    • Critical Step: Treat surface with an OTS (Octadecyltrichlorosilane) SAM. Why? The surface energy of the substrate must match the hydrophobicity of the alkyl chain to prevent dewetting.

  • Solution Preparation:

    • Dissolve variants (

      
      ) in the same solvent at the same molar concentration (not weight %, as molecular weights differ).
      
  • Deposition:

    • Spin-coat at speeds adjusted to yield identical film thickness (verify with Ellipsometry/Profilometry).

    • Self-Validation: If

      
       films are discontinuous while 
      
      
      
      are smooth, the comparison is invalid. Adjust solvent temperature for
      
      
      to improve film quality before measuring mobility.
Phase 2: Characterization Workflow

EXP_Protocol Start Fabricated Films (Cx Variants) Step1 1. XRD / GIXRD (Measure d-spacing) Start->Step1 Step2 2. AFM (Check Grain Size/Continuity) Step1->Step2 Decision Film Continuous? Step2->Decision Fail Re-optimize Solvent/Temp Decision->Fail No Pass 3. OFET Measurement (Sat. Regime) Decision->Pass Yes Fail->Start Analysis 4. Extract Mobility (μ) & Threshold Voltage (Vth) Pass->Analysis

Figure 2: Experimental decision tree. Note that mobility data is only valid if the film morphology passes the AFM checkpoint.

Phase 3: Data Extraction (The Trap-Free Model)

Do not rely solely on the saturation mobility equation (


). Long alkyl chains often introduce energy disorder (traps).
  • Protocol: Measure the transfer curve (

    
     vs 
    
    
    
    ) and plot
    
    
    .
  • Validation: Check for "kink" effects or hysteresis. If hysteresis is high in short-chain devices, it indicates poor interface contact (grain boundaries), not necessarily poor intrinsic mobility.

Application Focus: 2D Perovskites & Bio-Electronics

2D Perovskites (Solar Cells & LEDs)

In Ruddlesden-Popper (RP) phase perovskites, bulky organic spacers isolate the inorganic layers.

  • The Trend: Replacing Butylamine (

    
    ) with Dodecylamine (
    
    
    
    ) often increases stability (hydrophobicity) and efficiency.
  • Why? The longer chains align vertically, templating the growth of the perovskite crystals perpendicular to the substrate, which facilitates charge transport. However, exceeding

    
     usually causes a drop in efficiency due to the tunneling barrier width.
    
Bio-Electronics (OECTs)

For drug delivery professionals working with Organic Electrochemical Transistors (OECTs):

  • Ion Permeability: Short, branched chains (e.g., TEG side chains) are preferred over long alkyl chains. Long alkyl chains are hydrophobic and block the injection of ions from the electrolyte into the polymer channel, which is the fundamental operating mechanism of OECT biosensors.

References

  • Influence of Alkyl Chain Length on Charge Transport in Organic Semiconductors.

    • Source: MOMAP / Journal of M
    • Significance: Establishes the "odd-even" effect in BTBT and NDI derivatives, showing how packing parity dict
    • URL:[Link]

  • Tuning Structure and Performance of 2D/3D Perovskites by Alkyl Chain Length Engineering.

    • Source: ACS Energy Letters
    • Significance: Demonstrates that intermedi

      
      ) optimize lattice expansion and passivation, achieving >20% efficiency in solar cells.[2][3]
      
    • URL:[Link]

  • Odd–Even Alkyl Chain Effects on Two-Dimensional Sn-Based Perovskites.

    • Source: NIH / PMC
    • Significance: Confirms that even-numbered spacers (PEA, PBA) form more ordered crystals with higher carrier mobilities than odd-numbered counterparts.
    • URL:[Link]

  • Contactless Charge Carrier Mobility Measurement in OFETs.

    • Source: Diva-Portal / Journal of Applied Physics
    • Significance: Provides the protocol for distinguishing intrinsic mobility from contact resistance artifacts common in short-chain devices.
    • URL:[Link]

  • The Origin of 'Odd-Even' Effects in SAM Junctions.

    • Source: Phys.org / JACS[4]

    • Significance: Explains the tunneling barrier mechanism where odd-numbered chains impede charge transfer more than even ones due to conformation twists.[4]

    • URL:[Link][4]

Sources

Precision Purity Profiling of 2,5-Didodecyl-1,4-di-1-propynylbenzene: HPLC vs. NMR & GC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lipophilic Trap" in Molecular Electronics

2,5-Didodecyl-1,4-di-1-propynylbenzene (CAS: 219628-01-0) is not merely a reagent; it is a critical structural motif in the synthesis of Poly(p-phenylene ethynylene)s (PPEs) and molecular wires used in organic electronics and OLEDs. Its structural integrity directly dictates the electron transport efficiency of the final device.

However, this compound presents a unique analytical challenge—the "Lipophilic Trap." The two dodecyl (C12) chains confer extreme hydrophobicity, leading to:

  • Poor Solubility in standard reverse-phase solvents (e.g., Methanol/Water), causing peak tailing or precipitation.

  • Aggregation: The aromatic core drives

    
     stacking, potentially masking impurities as "aggregate peaks."
    
  • Homologue Invisibility: Synthetic precursors often contain C10 or C14 alkyl impurities that are virtually invisible to NMR but devastating to crystal packing.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) against Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) , demonstrating why a specific "Non-Aqueous Reverse Phase" (NARP) HPLC method is the only self-validating protocol for quantifying trace defects in this material.

Comparative Analysis: HPLC vs. Alternative Methods

The following table summarizes why HPLC is the superior choice for quantitative purity assessment, while NMR serves as a qualitative structural confirmation.

Table 1: Analytical Performance Matrix
FeatureHPLC (Recommended) 1H-NMR GC-MS
Primary Utility Quantitative Purity (>99.5%)Structural IdentityVolatile Impurity Check
Detection Limit (LOD) < 0.05% (Trace defects)~1.0% (Low sensitivity)< 0.1%
Solubility Handling Excellent (with THF/ACN)Excellent (CDCl3)N/A (Gas Phase)
Homologue Separation High (Resolves C10/C12/C14)Zero (Alkyl peaks overlap)Moderate (High B.P. issues)
Thermal Risk None (Ambient/40°C)NoneHigh (Degradation at >300°C)
Self-Validation Yes (via Diode Array Detector)NoYes (via MS fragmentation)
Why Alternatives Fail
  • The NMR Blind Spot: While 1H-NMR confirms the presence of the propynyl methyl group (singlet at

    
     ~2.1 ppm), the massive integration of the dodecyl protons (40+ protons) drowns out small impurity signals. A 2% mono-substituted impurity is statistically indistinguishable from baseline noise.
    
  • The GC Thermal Hazard: This molecule has a high molecular weight and boiling point. Forcing it through a GC column often requires temperatures exceeding 300°C, risking on-column polymerization of the alkyne groups, which creates false impurity peaks.

The Gold Standard Protocol: Non-Aqueous Reverse Phase (NARP) HPLC

Standard C18 methods using Water/Methanol will fail for this compound due to precipitation. The following protocol utilizes a THF/Acetonitrile system to ensure complete solubility and disruption of


 aggregates.
Method Parameters[1][2][3][4][5][6][7][8]
ParameterSpecificationCausality / Rationale
Column C18 (End-capped) or Phenyl-Hexyl C18 provides hydrophobic retention for alkyl chains. Phenyl-Hexyl offers alternative selectivity if aromatic isomers are present.
Dimensions 150 mm x 4.6 mm, 3.5 µm3.5 µm particles offer better resolution than 5 µm without the backpressure of UHPLC.
Mobile Phase A Acetonitrile (ACN)Weak solvent (relative to THF), promotes retention.
Mobile Phase B Tetrahydrofuran (THF)Crucial: Solubilizes the C12 chains and breaks aggregates.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 40°CSlightly elevated temp reduces viscosity and improves mass transfer of long alkyl chains.
Detection UV-Vis @ 254 nm & 300 nm 254 nm is universal for aromatics; 300 nm targets the conjugated alkyne-benzene system.
Gradient Profile

Note: Do not use water. This is a "Non-Aqueous" Reverse Phase method.

  • 0.0 min: 90% ACN / 10% THF

  • 15.0 min: 10% ACN / 90% THF (Linear Ramp)

  • 20.0 min: 10% ACN / 90% THF (Hold to elute highly non-polar dimers)

  • 21.0 min: 90% ACN / 10% THF (Re-equilibration)

Sample Preparation (Critical Step)
  • Solvent: Dissolve 1.0 mg of sample in 1.0 mL of 100% THF .

  • Dilution: Dilute 1:10 with Acetonitrile.

    • Checkpoint: If cloudiness appears upon adding ACN, increase the THF ratio. The sample must be clear.

  • Filtration: Filter through a 0.45 µm PTFE filter (Do not use Nylon; it may bind the hydrophobic compound).

Visualizing the Analytical Logic

The following diagram illustrates the decision-making workflow for validating the purity of this specific OPE precursor.

PurityWorkflow Start Crude this compound SolubilityCheck Solubility Test (THF vs. MeOH) Start->SolubilityCheck NMR 1H-NMR Analysis (Structural ID) SolubilityCheck->NMR Confirm Structure HPLC NARP HPLC-UV (Purity Quantification) NMR->HPLC If Structure OK Decision Is Purity > 99.0%? HPLC->Decision Calculate Area % Recrystallize Recrystallize (EtOH/Hexane) Decision->Recrystallize No (<99%) Release Release for Polymerization Decision->Release Yes (>99%) Recrystallize->HPLC Retest

Caption: Analytical workflow prioritizing HPLC for final purity release, with NMR serving as an initial structural gatekeeper.

Troubleshooting & Self-Validation

To ensure your HPLC method is valid (Trustworthiness), perform these checks:

  • The "Blank" Injection: Inject pure THF/ACN solvent. Ensure no "ghost peaks" exist from previous runs (lipophilic compounds often carry over).

  • DAD Peak Purity: Use a Diode Array Detector (DAD) to scan the spectrum across the main peak.

    • Success: The UV spectrum at the ascending edge, apex, and descending edge must be identical.

    • Failure: Spectral shifts indicate a co-eluting impurity (likely an isomer).

  • Resolution Check: If the main peak has a "shoulder," switch the column to Phenyl-Hexyl . The

    
     interaction of the phenyl phase often separates the para-substituted product from meta-impurities formed during synthesis.
    

References

  • Separation of Aromatic Hydrocarbons: Evaluation of C18 vs.

    • Source:

  • OPE Synthesis & Characterization: Detailed protocols for phenylene-ethynylene oligomers and their solubility challenges.

    • Source:

  • Purity Evaluation Standards: Comparison of HPLC vs.

    • Source:

  • Properties of this compound: Chemical structure and physical property d

    • Source:

Safety Operating Guide

Personal protective equipment for handling 2,5-Didodecyl-1,4-di-1-propynylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an expert-level operational framework for handling 2,5-Didodecyl-1,4-di-1-propynylbenzene (CAS: 219628-01-0). This protocol is designed for researchers in organic electronics and materials science, focusing on the specific hazards presented by its lipophilic alkyl chains and reactive alkyne moieties.

Molecular Hazard Profiling: The "Lipophilic-Reactive" Duality

Effective safety starts with understanding why a molecule is hazardous. You are not just handling a white powder or viscous oil; you are managing a structure engineered for electronic conjugation and solubility.

  • The Dodecyl Chains (C12H25): These long alkyl tails provide solubility in organic solvents but also drastically increase lipophilicity .

    • Risk:[1][2][3][4][5] Enhanced skin permeation. If this compound touches your skin, the dodecyl groups act as a carrier, dragging the reactive aromatic core across the dermal barrier.

    • Implication: Standard latex gloves are insufficient. You need materials that resist non-polar permeation.

  • The Propynyl Groups (-C≡C-CH3): These internal alkynes are energy-rich.

    • Risk:[1][2][3][4][5] While more stable than terminal alkynes, they remain susceptible to exothermic polymerization under heat or in the presence of strong Lewis acids/oxidizers.

    • Implication: Strict temperature control and segregation from oxidizers are non-negotiable.

Personal Protective Equipment (PPE) Matrix

This system relies on redundancy . Do not rely on a single barrier.

PPE Specifications Table
ComponentSpecificationScientific Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (min. 5-8 mil) or Laminate (Silver Shield®)The high lipophilicity of dodecyl chains can swell/degrade thin latex or vinyl rapidly. Double nitrile creates a breakthrough time buffer >480 mins.
Respiratory P95/P100 Particulate Filter (if solid)OV Cartridge (if in solution)Prevents inhalation of fine particulates which can cause alveolar irritation. Organic Vapor (OV) protection is critical during solvation steps.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for liquids/oils that can "creep" or splash. Goggles seal the orbital area against vapors and micro-droplets.
Body Defense Tyvek® Lab Coat (or chemically resistant apron)Cotton coats absorb lipophilic liquids, holding the hazard against the skin. Tyvek repels organic liquids.

Operational Workflow: The "Clean-Chain" Protocol

This workflow enforces a logical sequence to minimize contamination spread. The diagram below visualizes the decision pathway for handling this compound.

HandlingProtocol cluster_safety Critical Safety Checkpoints Start Start: Material Retrieval CheckState Check Physical State (Solid vs. Viscous Liquid) Start->CheckState SolidPath Solid Handling: Anti-Static Spatula Slow motions (Dust Control) CheckState->SolidPath Powder/Crystals LiquidPath Liquid/Oil Handling: Positive Displacement Pipette Glass Syringe (Avoid Plastic) CheckState->LiquidPath Oil/Melt Solvation Solvation Step (Fume Hood Required) SolidPath->Solvation LiquidPath->Solvation Reaction Reaction/Application (Inert Atmosphere - N2/Ar) Solvation->Reaction Dissolved Waste Disposal: Segregated Organic Waste (No Drains) Reaction->Waste Post-Process

Figure 1: Decision logic for handling this compound based on physical state.

Emergency Response & Self-Validating Systems

A self-validating system means the protocol reveals its own failure immediately.

A. Skin Exposure (The "Solvent Wash" Fallacy)
  • The Error: Rinsing with ethanol or acetone.

  • The Science: Organic solvents will dissolve the compound and accelerate absorption into the skin.

  • The Correct Protocol:

    • Dry Wipe: Gently blot excess material with a dry absorbent pad.

    • Soap Emulsification: Wash with copious amounts of soap and lukewarm water for 15 minutes. The surfactant in soap encapsulates the lipophilic tails, allowing water to rinse them away safely.

B. Spill Management
  • Containment: Do not use standard paper towels for large spills; they increase surface area for evaporation.

  • Neutralization: Use a clay-based absorbent (e.g., Vermiculite) or a specific organic spill pillow.

  • Validation: After cleanup, wipe the area with a white chemically compatible wipe. If the wipe shows any oily residue or discoloration, the decontamination is incomplete.

Storage and Disposal Logistics

  • Storage: Store in a cool, dry place away from light. The propynyl groups can be light-sensitive over long periods. Keep under inert gas (Nitrogen/Argon) if possible to prevent slow oxidation of the alkyl chains.

  • Disposal:

    • Classification: Hazardous Organic Waste.

    • Prohibition: Never pour down the drain. The long alkyl chains make this compound highly toxic to aquatic life (long-term adverse effects) as it bioaccumulates in aquatic organisms.

    • Action: Collect in a dedicated "Non-Halogenated Organic" waste container.

References

Sources

×

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2,5-Didodecyl-1,4-di-1-propynylbenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.